Diethyl malonate
Description
Contextualizing Diethyl Malonate within Organic Synthesis Disciplines
Within the realm of organic synthesis, this compound serves as a key nucleophile due to the relative acidity of its methylene (B1212753) hydrogens (pKa ~13-14 in DMSO). wikipedia.orghmdb.ca This acidity is a consequence of the resonance stabilization of the resulting enolate anion by the adjacent ester carbonyl groups. The malonic ester synthesis, a classic transformation, exemplifies this utility, allowing for the alkylation of the malonate enolate followed by decarboxylation to yield substituted acetic acids. hmdb.cavaia.com Beyond simple alkylation, this compound is a crucial reactant in various named reactions, including the Knoevenagel condensation, Michael addition, and Claisen condensation, enabling the formation of diverse functionalized products. wikipedia.orgnih.govwikipedia.orgfiveable.me Its application spans the creation of carbocyclic and heterocyclic ring systems, essential motifs in pharmaceuticals and natural products. chemiis.com
Historical Perspectives and Evolution of this compound Applications in Chemical Science
The historical significance of this compound is deeply intertwined with the development of fundamental organic reactions. Its use in the malonic ester synthesis, a method for synthesizing carboxylic acids, dates back to the late 19th and early 20th centuries. Arthur Michael's pioneering work in 1887 on the addition of enolates to α,β-unsaturated carbonyl compounds, later known as the Michael addition, frequently utilized this compound as a key donor. wikipedia.org Early investigations into condensation reactions, such as the Claisen condensation, also highlighted the unique reactivity of malonic esters. wikipedia.orgfiveable.me Over time, the applications of this compound evolved from foundational synthetic methods to more complex and specialized transformations, driven by the need for efficient routes to increasingly intricate molecular targets. Its role expanded to include the synthesis of important classes of compounds like barbiturates, reflecting its early pharmaceutical relevance. wikipedia.orgchemiis.comwikipedia.org
Current Research Landscape and Significance of this compound in Contemporary Chemistry
In contemporary chemical research, this compound continues to be a vital reagent, with ongoing investigations exploring new reaction methodologies and expanding its synthetic scope. Current research focuses on leveraging its nucleophilicity and the acidity of its methylene protons in more sophisticated catalytic systems, including asymmetric synthesis. Studies on enantioselective Michael additions using chiral catalysts demonstrate the continued relevance of this compound in accessing stereochemically enriched products. nih.govrsc.orglongdom.orgrsc.org The Krapcho decarboxylation, a method for selectively removing one ester group from substituted malonates, remains an active area of research, with efforts to develop milder and more efficient conditions, including microwave-assisted techniques. researchgate.netscispace.comumich.edulookchem.com Furthermore, this compound serves as a precursor for a variety of industrially important chemicals, including pharmaceuticals, agrochemicals, and fine chemicals, underscoring its enduring significance from laboratory research to large-scale production. chemiis.comvedaoils.comcoremarketresearch.combusinessresearchinsights.com Its use in the synthesis of diverse compounds, from antimalarial agents to intermediates for polymers, highlights its broad applicability in modern chemical science. chemiis.comontosight.ai
Illustrative Data on this compound Reactions:
While specific detailed research findings often involve complex multi-step syntheses, the core reactions involving this compound can be summarized. Below is an example of how data on reaction types and typical outcomes might be presented. Note that specific yields and conditions are highly dependent on the substrates and catalysts used in a particular study.
| Reaction Type | This compound Role | Typical Co-reactants | General Product Class |
| Malonic Ester Synthesis | Nucleophile | Alkyl halides, Tosylates | Substituted Acetic Acids (after decarboxylation) |
| Knoevenagel Condensation | Nucleophile | Aldehydes, Ketones | Alkylidene Malonates |
| Michael Addition | Nucleophile | α,β-Unsaturated Carbonyl Compounds | 1,5-Dicarbonyl Compounds |
| Claisen Condensation | Nucleophile | Esters | β-Keto Esters |
| Krapcho Decarboxylation | Substrate | Salts (e.g., NaCl, LiCl), DMSO, H₂O | Mono-ester (after selective decarboxylation) |
This table is a simplified representation of common reactions and is intended for illustrative purposes based on the text.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl propanedioate | |
|---|---|---|
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InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
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InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
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Molecular Formula |
C7H12O4 | |
| Record name | DIETHYLMALONATE | |
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| Record name | diethyl malonate | |
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DSSTOX Substance ID |
DTXSID7021863 | |
| Record name | Diethyl propanedioate | |
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Molecular Weight |
160.17 g/mol | |
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Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
| Record name | Propanedioic acid, 1,3-diethyl ester | |
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| Record name | Ethyl malonate | |
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Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
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| Record name | Diethyl malonate | |
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Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
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Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
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Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
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Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
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Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
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Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
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| Record name | Propanedioic acid, 1,3-diethyl ester | |
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Melting Point |
-50 °C | |
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Synthetic Methodologies for Diethyl Malonate and Its Derivatives
Classical and Contemporary Approaches to Diethyl Malonate Synthesis
The synthesis of this compound itself can be achieved through various routes, ranging from historical methods involving malonic acid to more modern carbonylation techniques.
Malonic Ester Synthesis and its Variations
While the "Malonic Ester Synthesis" primarily refers to the use of this compound as a starting material for synthesizing substituted carboxylic acids, the diester itself is typically prepared from malonic acid. Malonic acid (propanedioic acid) is a dicarboxylic acid with a methylene (B1212753) group situated between the two carboxyl groups. wikipedia.orgthegoodscentscompany.comnih.govuni.lu this compound is formed by the esterification of malonic acid with ethanol (B145695). wikipedia.org
The core concept of the malonic ester synthesis involves the alkylation of the acidic alpha-hydrogens of this compound, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.orguobabylon.edu.iqchemeurope.comjove.comorganicchemistrytutor.com The synthesis generally proceeds in several steps:
Enolate Formation: this compound is treated with a strong base, typically sodium ethoxide in ethanol, to deprotonate the methylene group and form a resonance-stabilized enolate ion. wikipedia.orguobabylon.edu.iqchemeurope.comjove.comorganicchemistrytutor.comlibretexts.orgpearson.compressbooks.pub Using sodium ethoxide as the base is common to prevent transesterification with the ethyl ester groups of this compound. wikipedia.orgchemeurope.comlibretexts.orgpressbooks.pub
Alkylation: The nucleophilic enolate reacts with an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and yielding a monoalkylated malonic ester. wikipedia.orguobabylon.edu.iqchemeurope.comjove.comorganicchemistrytutor.comlibretexts.orgpearson.compressbooks.pub This step is most effective with primary or secondary alkyl halides; tertiary alkyl halides typically lead to elimination products. libretexts.org
Hydrolysis: The diester undergoes hydrolysis, usually with aqueous acid or base, to convert the ester groups into carboxylic acids, resulting in a substituted malonic acid. jove.comorganicchemistrytutor.comlibretexts.orgpearson.com
Decarboxylation: Heating the substituted malonic acid causes decarboxylation, where a molecule of carbon dioxide is lost, yielding the final substituted acetic acid. wikipedia.orgchemeurope.comjove.comorganicchemistrytutor.comlibretexts.orgpearson.compressbooks.pub This decarboxylation is characteristic of 1,3-dicarbonyl compounds and proceeds through a cyclic transition state. libretexts.orgpressbooks.pub
Variations of the malonic ester synthesis allow for the introduction of two alkyl groups. If, after the first alkylation, the product still contains an acidic alpha-hydrogen, the deprotonation and alkylation steps can be repeated before hydrolysis and decarboxylation, leading to a dialkylated acetic acid. wikipedia.orguobabylon.edu.iqjove.comorganicchemistrytutor.com
Another variation involves the reaction of this compound with dihaloalkanes to form cyclic compounds. Reacting one molar equivalent of this compound with one molar equivalent of a dihaloalkane and two molar equivalents of sodium ethoxide can induce a cyclization reaction, allowing for the creation of three, four, five, and six-membered rings depending on the dihaloalkane used. uobabylon.edu.iqlibretexts.org
Carbonylation Esterification Techniques for this compound Production
Contemporary methods for synthesizing this compound include carbonylation esterification techniques. One such process involves the reaction of chloroacetates (such as methyl, ethyl, or isopropyl chloroacetate) with carbon monoxide in the presence of the corresponding alcohol (methanol, ethanol, or isopropanol), catalyzed by dicobalt octacarbonyl. wikipedia.orgnih.gov For this compound, ethyl chloroacetate (B1199739) reacts with carbon monoxide and ethanol. wikipedia.org
A patent describes the preparation of this compound by reacting ethyl chloroacetate, carbon monoxide, and ethanol under specific conditions. google.comgoogle.com This method utilizes a catalyst system, a catalyst promoter (such as KI or NaI), and a neutralizing agent (like triethylamine (B128534) or tripropylamine) in an aromatic hydrocarbon or dimethylformamide solvent. google.comgoogle.com The reaction is typically conducted at temperatures between 70-145 °C and carbon monoxide pressures of 0.5-4 MPa for 10-72 hours. google.comgoogle.com Catalysts mentioned include metallic palladium complexes with biphosphine ligands or rhodium complexes like [(CH2=CH2)2RhCl]2 or [Rh(CO)2Cl]2. google.comgoogle.com
Enzyme-Catalyzed Synthetic Routes for Malonate Derivatives
Enzyme-catalyzed methods offer a more environmentally friendly approach to synthesizing malonate derivatives, particularly polyesters. Immobilized Candida antarctica lipase (B570770) B (iCaLB) has been demonstrated as an effective biocatalyst for the synthesis of malonate-containing aliphatic polyesters. nih.govrsc.orgresearchgate.net These reactions can be conducted under mild, solventless conditions at temperatures below 90 °C. nih.govrsc.org
Studies have explored the enzyme-catalyzed synthesis of linear polyesters using dimethyl malonate as the diester component, reacting it with various aliphatic diols. nih.govrsc.orgresearchgate.net The enzymatic approach has shown promise compared to traditional metal-catalyzed synthesis, which often requires higher temperatures and can be less successful for certain malonate derivatives. nih.govrsc.org
Enzyme-catalyzed reactions have also been investigated for the formation of chiral monosubstituted mixed diesters and half esters of malonic acid in organic solvents. acs.org
Synthesis of Substituted Diethyl Malonates
The synthesis of substituted diethyl malonates primarily involves reactions at the acidic alpha-carbon.
α-Alkylation Reactions of this compound
The α-alkylation of this compound is a cornerstone of the malonic ester synthesis, allowing for the introduction of alkyl chains at the carbon between the two ester groups. This reaction proceeds via the formation of the this compound enolate, followed by an SN2 reaction with an alkyl halide. wikipedia.orguobabylon.edu.iqchemeurope.comjove.comorganicchemistrytutor.comlibretexts.orgpearson.compressbooks.pub
The initial step involves treating this compound with a strong base, such as sodium ethoxide (NaOEt) in ethanol, to generate the resonance-stabilized enolate ion. wikipedia.orguobabylon.edu.iqchemeurope.comjove.comorganicchemistrytutor.comlibretexts.orgpearson.compressbooks.pub
The enolate then acts as a nucleophile, attacking the electrophilic carbon of a primary or secondary alkyl halide (R-X), where X is a good leaving group like chloride, bromide, iodide, or tosylate. jove.comlibretexts.orgpressbooks.pub This SN2 displacement results in the formation of a monoalkylated this compound. libretexts.orgpearson.com
The presence of a second acidic alpha-hydrogen in the monoalkylated product allows for a second deprotonation and alkylation step if desired, leading to the formation of a dialkylated this compound. wikipedia.orguobabylon.edu.iqjove.comorganicchemistrytutor.com This sequential alkylation is a key method for synthesizing compounds with quaternary carbons alpha to a carbonyl group after subsequent decarboxylation.
Examples of alkyl halides used in this reaction include isobutyl bromide pearson.com and butyl bromide. organicchemistrytutor.com The reaction conditions, particularly the choice of base and solvent, are crucial to optimize yield and minimize side reactions like transesterification or elimination. wikipedia.orgchemeurope.comlibretexts.orgpressbooks.pub
The mechanism involves the abstraction of an alpha proton by the base, forming the enolate, which then attacks the alkyl halide, displacing the leaving group. wikipedia.orgchemeurope.comjove.comlibretexts.orgpressbooks.pub
α-Acylation Reactions of this compound
Similar to alkylation, this compound can undergo α-acylation reactions at the active methylene carbon. This reaction involves the reaction of the this compound enolate with an acylating agent, such as an acyl halide or acid anhydride (B1165640), to form a β-keto ester derivative.
The process begins with the formation of the this compound enolate using a suitable base. The enolate then attacks the carbonyl carbon of the acyl halide (RCOX) or acid anhydride ((RCO)2O), followed by the expulsion of a leaving group (halide or carboxylate, respectively).
Acylation of this compound using magnesium chloride and triethylamine has been reported. nih.gov This suggests that specific conditions and reagents may be employed to facilitate the acylation reaction at the alpha position of this compound.
The resulting acylated this compound derivatives are β-keto esters, which are also valuable intermediates in organic synthesis, particularly in reactions involving the cleavage of the bond between the alpha and beta carbons (keto-enol tautomerism and subsequent reactions).
α-Hydroxylation and Hydroxyalkylation Derivatives
The α-hydroxylation of β-dicarbonyl compounds, including this compound, provides access to α-hydroxy-β-dicarbonyls, which are valuable intermediates in organic synthesis. One approach involves the use of oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). A general procedure for the α-hydroxylation of β-dicarbonyl compounds with mCPBA in toluene (B28343) at 60 °C has been reported, yielding α-hydroxy-β-dicarbonyls. acs.org While direct α-hydroxylation of malonates using Oxone® as the oxidizing agent has not been widely reported, studies involving base-mediated epoxidation of γ,δ-unsaturated malonates with Oxone® have been explored. scielo.br
Hydroxyalkylation, a related transformation, involves the introduction of a hydroxyalkyl group at the alpha position. This can be achieved through reactions with epoxides or carbonyl compounds followed by reduction. This compound can undergo hydroxyalkylation reactions. chemicalbook.comgoogle.com One study described the solvent-controlled photosensitized divergent C3-ethoxycarbonylmethylation/hydroxyalkylation of imidazo[1,2-a]pyridines with diethyl bromomalonate, indicating the potential for hydroxyalkylation using malonate derivatives. researchgate.net
Halogenation of this compound at the Alpha Position
The hydrogen atoms at the alpha position of this compound are relatively acidic due to the presence of the two adjacent carbonyl groups, making them susceptible to substitution reactions, including halogenation. atamanchemicals.comhmdb.ca this compound can undergo bromination at the alpha position. atamanchemicals.comhmdb.cawikipedia.org For instance, the preparation of diethyl fluoromalonate involves the initial preparation of diethyl chloromalonate followed by fluorination. This two-step process can be carried out at room temperature. google.com
Synthesis of Geminal Diazido Derivatives from this compound
Geminal diazido derivatives, characterized by two azido (B1232118) groups attached to the same carbon atom, can be synthesized from this compound. A reported procedure for the synthesis of diethyl 2,2-diazidomalonate involves the iodination of this compound in a slightly basic aqueous solution, followed by an iodine-azide exchange reaction. d-nb.info These geminal diazide derivatives serve as promising starting materials for the synthesis of nitrogen-rich materials. d-nb.infox-mol.net Diethyl 2,2-diazidomalonate has also been utilized as a monomer in the synthesis of polyamides containing geminal diazido moieties. rsc.org
Arylation of this compound via Enolate Intermediates
The arylation of this compound, which involves attaching an aryl group to the alpha carbon, is commonly achieved via the reaction of its enolate intermediate with aryl halides. The acidity of the alpha hydrogens allows for the formation of a stabilized enolate upon treatment with a base. pressbooks.publibretexts.org This nucleophilic enolate can then react with an electrophilic aryl halide, typically in a coupling reaction. pressbooks.publibretexts.org
Transition-metal-catalyzed methods, particularly palladium-catalyzed cross-coupling reactions, are effective for the α-arylation of carbonyl compounds, including this compound enolates, with aryl halides. nih.govresearchgate.net Copper-mediated α-arylation reactions of activated methylene compounds like this compound have also been known for a considerable time. nih.gov Recent advancements in copper-catalyzed Hurtley-type reactions have improved their scope and conditions using copper complexes with ancillary ligands. nih.gov For instance, the coupling of aryl iodides with this compound can proceed smoothly in the presence of Cs2CO3 and catalytic amounts of copper(I) iodide and 2-phenylphenol (B1666276). researchgate.net Another method describes a general and efficient coupling of aryl bromides with this compound catalyzed by CuCl2 and 8-hydroxyquinoline, providing α-arylated diethyl malonates in moderate to good yields with low catalyst loading. researchgate.net Palladium-catalyzed α-arylation of this compound with chloroarene electrophiles has been shown to proceed smoothly in the presence of Pd(dba)2 and Q-Phos as a ligand. sigmaaldrich.cn
Advanced Synthetic Strategies Utilizing this compound
This compound's reactive methylene group makes it a valuable component in more complex and advanced synthetic strategies, including one-pot reactions and metal-catalyzed difunctionalization of alkenes.
One-Pot Condensation Reactions Involving this compound
One-pot condensation reactions combine multiple synthetic steps into a single reaction vessel, offering advantages such as reduced reaction time and minimized waste. This compound is frequently employed in Knoevenagel condensation reactions, which involve the condensation of an active methylene compound with a carbonyl compound (aldehyde or ketone) in the presence of a catalyst, typically a mild base. sapub.orgresearchgate.netamazonaws.com
Examples of one-pot reactions involving this compound include the synthesis of coumarins via Knoevenagel condensation with ortho-hydroxy aldehydes. sapub.orgresearchgate.net This condensation can be catalyzed by various bases, including immobilized enzymes like bovine serum albumin (BSA) or gelatine, allowing the reaction to be carried out at room temperature in solvents like DMSO with good yields. researchgate.netamazonaws.com Calcined Mg-Al hydrotalcite has also been reported as an effective solid base catalyst for the one-pot synthesis of coumarins via Knoevenagel condensation with this compound. researchgate.net
This compound has also been utilized in tandem one-pot reactions, such as a three-component reaction with aldehydes and alkyl acrylates catalyzed by phosphines, leading to the formation of densely functionalized adducts. nih.gov While this compound has a higher pKa compared to other active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, which can limit its reactivity in some Knoevenagel condensations, specific catalytic systems can still facilitate these transformations. mdpi.com
Palladium-Catalyzed Alkene Difunctionalization with Malonate Nucleophiles
Palladium-catalyzed alkene difunctionalization reactions are powerful tools for increasing molecular complexity by forming two new bonds across an alkene in a single step. This compound enolates can act as stabilized carbanion nucleophiles in these reactions. researchgate.netacs.orgnih.gov
These reactions often involve the coupling of malonate nucleophiles with alkenes bearing tethered aryl or alkenyl triflates in the presence of a palladium catalyst and a base. researchgate.netacs.orgnih.gov This process can lead to the formation of functionalized carbocycles, such as substituted cyclopentanes, generating a new ring and two carbon-carbon bonds with generally high diastereoselectivity. researchgate.netacs.orgnih.govnih.gov The mechanism is proposed to involve a Pd(0)/Pd(II) cycle, including oxidative addition of the triflate, anti-carbopalladation of the alkene, and subsequent reductive elimination. researchgate.net The use of specific palladium catalysts and ligands, such as (BrettPhos)Pd(allyl)(Cl) or Pd(OAc)2 with appropriate ligands, can facilitate these transformations. nih.govscispace.com Studies have demonstrated the feasibility of forming bonds between contiguous quaternary carbon atoms in reactions employing malonate nucleophiles. scispace.com
Transesterification Reactions of this compound
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester compound with the alkoxy group of an alcohol. For this compound (DEM), this reaction typically involves reacting DEM with a different alcohol in the presence of a catalyst to produce a new malonic ester and ethanol. This method is one of the synthetic routes for producing various malonic diesters chemicalbook.com.
The transesterification of this compound can occur under both catalyzed and uncatalyzed conditions, although the kinetics are typically slow without a catalyst rsc.orgrsc.org. Catalysts commonly employed include protic acids, Lewis acids, organic bases, and enzymes rsc.org. Anhydrous conditions are generally preferred in acid-catalyzed transesterification to prevent hydrolysis rsc.org.
Research has explored various catalytic systems for the transesterification of this compound with different alcohols. For instance, the transesterification of this compound with benzyl (B1604629) alcohol has been investigated using modified zirconia catalysts, such as those modified with Mo(VI), V(V), W(VI), and SO42- researchgate.netdaneshyari.com. These studies aimed to optimize reaction conditions, including reaction time, temperature, catalyst weight, and molar ratio of reactants, to achieve high transester yield researchgate.netdaneshyari.com. Products identified in the transesterification of this compound with benzyl alcohol include dibenzyl malonate (DBM) and benzyl ethyl malonate (BEM) researchgate.netdaneshyari.com.
Another study explored the transesterification of this compound with n-butanol using heteropoly tungstic acid (HPWA) supported on MCM-41 molecular sieves as catalysts researchgate.netdiva-portal.org. The conversion of this compound was found to be dependent on factors such as HPWA concentration on the support, temperature, reaction time, and the molar ratio of reactants researchgate.netdiva-portal.org. Solid acid catalysts like HPWA/MCM-41 offer advantages over conventional mineral acids, being heterogeneous, eco-friendly, and demonstrating high activity and selectivity for transester formation researchgate.netdiva-portal.org.
Sulphate-modified solid acid catalysts, including S-ZrO2, S-mesoporous carbon (S-MC), S-multiwalled carbon nanotubes (S-CNTs), S-Al2O3, and S-SiO2, have also been investigated for the transesterification of this compound with benzyl alcohol nih.gov. These catalysts showed varying degrees of activity and selectivity for the formation of benzyl ethyl malonate (BEM) and dibenzyl malonate (DBM) nih.gov. For example, S-CNTs demonstrated 100% selectivity towards the formation of only BEM, while S-ZrO2 and S-MC yielded a mixture of products nih.gov.
Kinetic studies of this compound transesterification have indicated that the reaction can follow first-order kinetics with respect to the malonates nih.govoup.com. The uncatalyzed transesterification of malonates is believed to proceed through a cyclic enolate intermediate, with the presence of active hydrogens playing a significant role in the reaction's readiness rsc.org.
When this compound is used in reactions like the malonic ester synthesis, the choice of base is important. Using alkoxide salts different from the ethoxide group of this compound can lead to scrambling through transesterification wikipedia.orglibretexts.org. To prevent this, it is generally preferred to use the same alkoxide anion as the one corresponding to the ester group, such as using sodium ethoxide with this compound wikipedia.orglibretexts.org.
Research findings on the transesterification of this compound with benzyl alcohol over modified zirconia catalysts provide detailed data on yields under optimized conditions.
| Catalyst | Molar Ratio (DEM:BA) | Temperature (K) | Reaction Time (h) | Total Transester Yield (%) | Major Products |
|---|---|---|---|---|---|
| SZ (SO42-/ZrO2) | 1:3 | 393 | 5 | 88 | DBM, BEM |
researchgate.netdaneshyari.com
Another study using sulphate-modified solid acid catalysts for the transesterification of this compound with benzyl alcohol reported different selectivities.
| Catalyst | Total Transester Yield (%) | Selectivity |
|---|---|---|
| S-ZrO2 | 70 | BEM, DBM |
| S-MC | 73 | BEM, DBM |
| S-CNTs | - | 100% BEM |
Reaction Mechanisms and Mechanistic Studies of Diethyl Malonate Transformations
Fundamental Reactivity of the Active Methylene (B1212753) Group
The defining characteristic of diethyl malonate's reactivity lies in its active methylene group, the -CH₂- unit situated between the two carbonyl functionalities.
Carbanion Formation and Nucleophilic Reactivity
The hydrogen atoms on the methylene carbon in this compound are significantly more acidic compared to hydrogens on simple alkyl groups. This increased acidity is a direct consequence of the flanking carbonyl groups, which are strongly electron-withdrawing nih.govnih.govnih.govuni.lu. The electron-withdrawing inductive effect of the carbonyl groups weakens the C-H bonds of the methylene group, making the hydrogens more labile nih.gov. More importantly, the negative charge that forms upon deprotonation is effectively delocalized through resonance onto the electronegative oxygen atoms of both carbonyl groups, resulting in a highly stabilized enolate or carbanion nih.govnih.govuni.lu.
This readily formed carbanion is a powerful nucleophile and can participate in a wide range of reactions nih.govnih.gov. Under basic conditions, such as treatment with sodium ethoxide or other strong bases, the methylene proton is removed, generating the nucleophilic this compound carbanion nih.govnih.govfishersci.cauni.lu. This carbanion is particularly useful in nucleophilic substitution reactions, such as alkylation with alkyl halides, leading to the formation of alkylated malonic esters nih.govnih.govfishersci.ca. The nucleophilic character of the this compound carbanion is also central to its participation in addition reactions, notably the Michael addition nih.govnih.govuni.lu.
Decarboxylation Pathways
One of the significant transformations involving malonic acid derivatives, often following reactions of this compound, is decarboxylation. This process typically occurs after the hydrolysis of the ester groups to yield the corresponding malonic acid or a substituted malonic acid. 1,3-Dicarboxylic acids, such as malonic acid and its substituted forms, are prone to decarboxylation upon heating fishersci.cauni.luuni.lunih.gov.
The mechanism of decarboxylation for 1,3-dicarboxylic acids involves a six-membered cyclic transition state nih.govfishersci.com. In this concerted process, one carboxyl group is lost as carbon dioxide, and a proton is transferred to the alpha-carbon, leading to the formation of an enol. The enol intermediate then rapidly tautomerizes to the more stable carboxylic acid product uni.lufishersci.com. This decarboxylation step is particularly valuable in organic synthesis as it provides a method for preparing substituted acetic acids from alkylated malonic esters fishersci.cauni.lu. For example, the malonic ester synthesis involves the alkylation of this compound, followed by hydrolysis and decarboxylation to yield a carboxylic acid with a new alkyl group at the alpha position fishersci.cauni.luuni.lu.
Michael Addition Reactions Involving this compound
The Michael addition, a classic example of a conjugate addition reaction, is a key transformation for this compound. In this reaction, the nucleophilic carbanion of this compound undergoes 1,4-addition to an electron-deficient alkene, typically an α,β-unsaturated carbonyl compound nih.govnih.govuni.lu.
Enantioselective Michael Additions and Stereochemical Control
A significant area of research in the Michael addition of this compound has been the development of enantioselective variants to control the stereochemistry of the newly formed carbon-carbon bond and create chiral centers. Chiral catalysts play a crucial role in inducing asymmetry in these reactions nih.govwikipedia.orgnih.govsynhet.comnih.govnih.govwikipedia.orgontosight.aifishersci.comnih.govnih.gov.
Various types of chiral catalysts have been successfully employed for the enantioselective Michael addition of this compound to α,β-unsaturated carbonyl compounds. These include chiral organocatalysts, such as bifunctional thioureas and chiral diamines, as well as chiral metal complexes and chiral phase-transfer catalysts nih.govwikipedia.orgnih.govsynhet.comnih.govnih.govwikipedia.orgontosight.aifishersci.comnih.govnih.gov.
Chiral bifunctional thiourea (B124793) catalysts, for instance, have been shown to be highly effective in promoting the enantioselective Michael addition of malonates to nitro olefins and chalcones, often achieving high enantiomeric excesses wikipedia.orgnih.govwikipedia.org. Chiral phase-transfer catalysts, such as chiral quaternary ammonium (B1175870) salts, have also been developed for enantioselective Michael additions of this compound to chalcone (B49325) derivatives under mild conditions, yielding products with high optical purities synhet.com.
The design of the chiral catalyst is critical for achieving high enantioselectivity. Catalysts with specific structural features can activate both the nucleophile and the electrophile simultaneously and orient them in a way that favors the formation of one enantiomer over the other wikipedia.orgwikipedia.org. Detailed studies have investigated the effectiveness of different chiral catalyst structures and reaction conditions in controlling stereochemistry nih.govsynhet.com.
| Michael Acceptor | Catalyst Type | Example Catalyst Structure (if specified) | Enantioselectivity (ee %) | Citation |
|---|---|---|---|---|
| α,β-Unsaturated Ketones | Chiral Diamine Organocatalyst | 1,2-Diphenylethanediamine | Up to >99 | nih.govnih.gov |
| trans-β-Nitrostyrene | Bifunctional Thiourea Organocatalyst | Tertiary amine thiourea | - | wikipedia.orgnih.gov |
| Chalcones | Bifunctional Thiourea Organocatalyst | Cinchona alkaloids-derived | High | nih.gov |
| Chalcone Derivatives | Chiral Phase-Transfer Catalyst | N-spiro C₂-symmetric quaternary ammonium bromide | Up to 90 | synhet.com |
| Cyclopentenone | Chiral Lewis Acid | LiAl(BINOL)₂ | - | nih.gov |
| α,β-Unsaturated Nitroalkenes | Bifunctional Thiourea Organocatalyst | Thiourea (R,R)-13 | Up to 88 | wikipedia.org |
| α,β-Unsaturated Aryl Esters | Lewis Basic Isothiourea | HyperBTM | Up to >99:1 er | nih.gov |
Note: Enantioselectivity values can be highly dependent on specific reaction conditions.
Mechanistic Elucidation via Kinetic Isotope Effects and Spectroscopic Studies
Understanding the detailed mechanism of Michael addition reactions involving this compound is crucial for optimizing reaction conditions and designing more effective catalysts. Mechanistic studies often employ techniques such as kinetic isotope effects (KIEs) and various spectroscopic methods.
Kinetic isotope effects can provide valuable insights into the rate-determining step of a reaction and the nature of the transition state. Studies using ¹³C KIEs on the reaction of this compound with α,β-unsaturated systems catalyzed by organocatalysts have been used to probe the mechanism. For example, large primary ¹³C KIEs on the bond-forming carbon atoms of both reactants in the Michael addition of this compound to trans-β-nitrostyrene catalyzed by a tertiary amine thiourea organocatalyst suggested that carbon-carbon bond formation is the rate-determining step in the catalytic cycle wikipedia.orgnih.gov.
Spectroscopic studies, including NMR spectroscopy and mass spectrometry (e.g., ESI-MS), are also powerful tools for identifying intermediates and monitoring the reaction progress ontosight.aiwikipedia.org. For instance, NMR studies have been used to investigate the interaction between the catalyst and the reactants and to support proposed mechanisms ontosight.ai. Electrospray ionization mass spectrometry (ESI-MS) has been employed to monitor reactions and identify transient species formed during the catalytic cycle wikipedia.org.
Computational methods, such as Density Functional Theory (DFT) calculations, complement experimental studies by providing theoretical insights into reaction pathways, transition state structures, and energy profiles wikipedia.orgontosight.ainih.govnih.gov. DFT calculations have been used to analyze transition states in enantioselective Michael additions and to support experimental observations regarding the stereodetermining step wikipedia.orgnih.govnih.gov. The combination of experimental techniques like KIEs and spectroscopic studies with computational methods provides a comprehensive approach to understanding the intricate reaction mechanisms of this compound transformations.
Knoevenagel Condensation Reactions with this compound The Knoevenagel condensation is a fundamental carbon-carbon bond forming reaction between an active methylene compound, such as this compound, and a carbonyl compound (aldehyde or ketone)thermofisher.comwikipedia.org. This reaction is typically catalyzed by a weak basethermofisher.comamazonaws.comrsc.org. Emil Knoevenagel first reported the condensation of this compound with formaldehyde (B43269) in the presence of diethylamine (B46881) in 1894thermofisher.comtandfonline.comresearchgate.net.
Mechanism of Carbanion Attack and Water Elimination The mechanism of the Knoevenagel condensation involving this compound typically begins with the deprotonation of the active methylene group by a mild base, generating a resonance-stabilized carbanion (malonate enolate)amazonaws.comrsc.org. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketoneamazonaws.comrsc.org. The resulting tetrahedral intermediate undergoes proton transfer. Subsequently, a molecule of water is eliminated, leading to the formation of an α,β-unsaturated diester productwikipedia.orgamazonaws.comrsc.org. This dehydration step is crucial for the formation of the conjugated system in the final productwikipedia.org.
A general mechanism can be depicted as follows:
Deprotonation of this compound by a base to form a carbanion.
Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone.
Protonation of the alkoxide intermediate.
Elimination of water to form the α,β-unsaturated product.
In some cases, particularly with formaldehyde and this compound under alkaline conditions, a bis-adduct product can be formed thermofisher.comtandfonline.com.
Cyclocondensation Reactions of this compound in Heterocycle Synthesis this compound is a valuable reagent in the synthesis of various heterocyclic compounds through cyclocondensation reactionssmolecule.comnih.govresearchgate.net. These reactions typically involve the reaction of this compound with dinucleophiles, leading to the formation of cyclic structuressmolecule.comnih.gov. Diethyl malonates, being relatively unreactive, often require elevated temperatures or the presence of basic catalysts to react with sufficiently reactive 1,3-dinucleophiles like amidines and amidesnih.govresearchgate.net.
Synthesis of Pyrrole-2-Carboxylates While the search results did not provide a direct, detailed mechanism for the synthesis of pyrrole-2-carboxylates specifically from this compound via cyclocondensation, it is known that pyrrole-2-carboxylic acid derivatives can be synthesized through various methods, including carboxylation of pyrrole (B145914) followed by esterification or alkylationvulcanchem.com. Given that this compound is an active methylene compound and a precursor to malonic acid derivatives, it is plausible it could be involved in multi-step syntheses leading to pyrrole-2-carboxylates, potentially through reactions with appropriate nitrogen-containing co-reactants, although the direct cyclocondensation pathway with this compound was not explicitly detailed in the provided search results.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 7761 |
| Malonic acid | 867 |
| Barbituric acid | 69860, 24 |
| Barbital | 66165, 13 |
| Diethyl diethylmalonate | 66165, 13 |
| Urea (B33335) | 1176 |
| Sodium ethoxide | 61031 |
| Ethanol (B145695) | 702 |
| Piperidine | 8857 |
| Pyridine | 1049 |
| β-alanine | 236 |
| L-proline | 145742 |
| L-histidine | 737 |
| L-arginine | 632 |
| Formaldehyde | 1161 |
| Benzaldehyde (B42025) | 248 |
| 4-hydroxyquinolin-2(1H)-one | 790307, 7 |
| 2-oxo-1H-quinoline-3-carboxylic acid | 35 |
| Pyrrole-2-carboxylic acid | 12473, 4, 12 |
| Pyrrole-2-carboxylate | 3330246, 21 |
| Pyrrole | 1049 |
| Allyl bromide | 7848 |
| Potassium iodide | 25211 |
| Sodium metal | 23675 |
| Diethylamine | 8011 |
| Ethyl coumarin-3-carboxylate | 35 |
| 2-hydroxybenzaldehyde | 35 |
| 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | 40 |
Knoevenagel Condensation Reactions with this compound The Knoevenagel condensation is a widely utilized method for forming carbon-carbon double bonds through the reaction of an active methylene compound with a carbonyl compound (aldehyde or ketone)thermofisher.comwikipedia.org. This compound is a common active methylene partner in this reactionthermofisher.comwikipedia.org. The reaction, first reported by Emil Knoevenagel in 1894 using this compound and formaldehyde catalyzed by diethylamine, is a modification of the aldol (B89426) condensationthermofisher.comwikipedia.orgtandfonline.comresearchgate.net.
Mechanism of Carbanion Attack and Water Elimination The generally accepted mechanism for the Knoevenagel condensation involving this compound involves the initial deprotonation of the acidic methylene protons by a mild base, generating a resonance-stabilized carbanion (enolate)amazonaws.comrsc.org. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone reactantamazonaws.comrsc.org. The resulting alkoxide intermediate undergoes protonation, followed by the elimination of a water molecule to yield the final α,β-unsaturated diester productwikipedia.orgamazonaws.comrsc.org. The dehydration step is essential for establishing the conjugated system in the productwikipedia.org.
The mechanistic steps can be summarized as follows:
Formation of the this compound carbanion through base-catalyzed deprotonation.
Nucleophilic addition of the carbanion to the carbonyl group.
Proton transfer to form a β-hydroxy diester intermediate.
Elimination of water to produce the α,β-unsaturated diester.
In certain instances, particularly with highly reactive carbonyl compounds like formaldehyde, the reaction with this compound under alkaline conditions can lead to the formation of a bis-adduct thermofisher.comtandfonline.com.
Cyclocondensation Reactions of this compound in Heterocycle Synthesis this compound is a valuable precursor for the synthesis of a diverse array of heterocyclic compounds through cyclocondensation reactionssmolecule.comnih.govresearchgate.net. These reactions typically involve the condensation of this compound with suitable dinucleophiles, resulting in the formation of cyclic systemssmolecule.comnih.gov. Due to the relatively lower reactivity of this compound compared to other malonyl derivatives, these cyclocondensations often require elevated temperatures or the presence of basic catalysts to react effectively with 1,3-dinucleophiles such as amidines and amidesnih.govresearchgate.net.
Unexpected Transfer of Ethoxymethylene Moiety in Reactionschemicalbook.com
Reactions involving diethyl 2-(ethoxymethylene)malonate, a derivative of this compound, can exhibit unexpected transfer of the ethoxymethylene moiety. Studies have shown that the reaction of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides in the presence of a base like sodium ethoxide can lead to the formation of products resulting from the transfer of the ethoxymethylene group, alongside expected Michael addition products researchgate.net. This unexpected outcome can be attributed to competing reaction pathways influenced by the acidity of various hydrogen atoms within the intermediate species and the basicity of the catalyst used researchgate.netresearchgate.net. For instance, retro-Michael reactions can occur, leading to the formation of alternative products like pyridone-carboxamides instead of the anticipated carboxylates . The direction of the reaction pathway, whether heterocyclization or retro-Michael reaction, is significantly influenced by these factors researchgate.net.
This compound as a Leaving Group in Novel Syntheseswikipedia.org
In certain synthetic transformations, this compound can function as a leaving group. This behavior has been observed in reactions involving diester compounds, particularly when reacted with nucleophiles such as hydrazine (B178648) hydrate (B1144303) researchgate.net. Research has indicated that in reactions between certain diethyl 2-benzylidenepropanedioate derivatives and hydrazine hydrate, this compound can be eliminated, leading to the formation of unexpected products like azine compounds researchgate.net. This highlights a less common but significant reactivity mode for this compound in specific reaction systems, enabling novel synthetic routes researchgate.net.
Other Key Reaction Pathways
Nitrosation and Reduction to Diethyl Aminomalonateresearchgate.netbeilstein-journals.org
This compound undergoes nitrosation to yield diethyl oximinomalonate (also known as diethyl isonitrosomalonate). This reaction typically involves the reaction of this compound with a nitrosating agent, such as sodium nitrite (B80452) in an acidic solution like acetic acid wikipedia.orggoogle.compatsnap.comgoogle.com. The mechanism involves the attack of a nitrosating species (XNO) on the enol or enolate form of this compound psu.edursc.orgrsc.org. At lower acidities, the reaction via the enolate is dominant psu.edursc.org.
The resulting diethyl oximinomalonate can then be reduced to form diethyl aminomalonate. This reduction is commonly carried out using catalytic hydrogenation with catalysts such as palladium on carbon or Raney nickel wikipedia.orgorgsyn.orgorgsyn.org. Alternatively, reduction can be achieved using reducing agents like zinc powder in the presence of acetic acid or acetic anhydride (B1165640) google.comorgsyn.orgwikipedia.org. The synthesis of diethyl aminomalonate hydrochloride, a stable salt of diethyl aminomalonate, can be achieved by subsequently treating the diethyl aminomalonate with hydrogen chloride chemicalbook.compatsnap.comorgsyn.org.
The two-step process involving nitrosation followed by reduction is a key method for introducing an amino group at the alpha-carbon of the malonate ester, serving as a crucial intermediate in the synthesis of various amino acids wikipedia.orgucalgary.ca.
Here is a simplified representation of the transformation:
| Step | Reactant | Reagents/Conditions | Product |
| Nitrosation | This compound | NaNO₂, Acetic acid (acidic conditions) | Diethyl oximinomalonate |
| Reduction | Diethyl oximinomalonate | H₂/Catalyst (e.g., Pd/C), or Zn/Acid | Diethyl aminomalonate |
| Salt Formation | Diethyl aminomalonate | HCl | Diethyl aminomalonate HCl |
Acylation of Diethyl Aminomalonate to Diethyl Acetamidomalonateresearchgate.netbeilstein-journals.org
Diethyl aminomalonate, obtained from the reduction of diethyl oximinomalonate, can be further functionalized through acylation. Acylation of the amino group in diethyl aminomalonate with acetic anhydride or acetyl chloride yields diethyl acetamidomalonate wikipedia.orgorgsyn.orgwikipedia.org. This reaction introduces an acetamido group, which is particularly useful in amino acid synthesis via the malonic ester synthesis route wikipedia.orgucalgary.ca. Diethyl acetamidomalonate serves as a versatile precursor for the synthesis of both natural and unnatural α-amino acids wikipedia.org.
The acylation step is a straightforward reaction where the amino group acts as a nucleophile attacking the acylating agent.
Here is a simplified representation of the acylation:
| Reactant | Reagent (Acylation) | Product |
| Diethyl aminomalonate | Acetic anhydride or Acetyl chloride | Diethyl acetamidomalonate |
This product, diethyl acetamidomalonate, is a key intermediate in the synthesis of α-amino acids, where the malonic ester framework allows for alkylation at the α-carbon, followed by hydrolysis and decarboxylation to yield the desired amino acid wikipedia.orgucalgary.calibretexts.orglibretexts.org.
Advanced Applications of Diethyl Malonate in Chemical Synthesis
Pharmaceutical Synthesis and Drug Intermediates
The unique reactivity of diethyl malonate makes it invaluable in the pharmaceutical industry for the synthesis of various drugs and their intermediates. wikipedia.orguni.luguidetopharmacology.orgontosight.ai
Synthesis of Barbiturate Precursors
One of the historically significant applications of this compound is its role in the synthesis of barbiturates. wikipedia.orguni.lunih.govwikipedia.orgwikipedia.orgciteab.com Barbituric acid derivatives are synthesized through the condensation of a urea (B33335) derivative with a substituted malonic ester, such as this compound. For instance, diethyl diethylmalonate, a derivative of this compound, can react with urea in the presence of a strong base like sodium ethoxide to form barbital. wikipedia.org Barbituric acid itself can be synthesized via the condensation of malonic acid or a dialkyl malonate with urea in the presence of a suitable condensing agent.
Production of Vitamins (e.g., B1, B6)
This compound is reported to be used in the synthesis of certain vitamins, including Vitamin B1 (Thiamine) and Vitamin B6 (Pyridoxine). wikipedia.org Thiamine is an essential micronutrient required for various metabolic reactions. wikipedia.org Pyridoxine is a form of Vitamin B6 involved in the metabolism of amino acids, carbohydrates, and lipids. wikipedia.orgmims.com
Synthesis of Antimalarial Drugs
This compound has been employed as a precursor in the synthesis of antimalarial agents. uni.luontosight.ai For example, diethyl (4-bromobenzylidene)malonate, synthesized from this compound and 4-bromobenzaldehyde, has been explored as an intermediate in the synthesis of antimalarial compounds. ontosight.ai
Precursors for Specific Pharmaceutical Compounds (e.g., Vigabatrin (B1682217), Naftidrofuryl, Phenylbutazone, Nalidixic Acid, Rebamipide)
This compound is a key starting material or intermediate in the synthesis of several specific pharmaceutical compounds:
Vigabatrin: Vigabatrin, an anti-epileptic agent, can be synthesized through a route involving the reaction of 1,4-dichloro-2-butene with this compound in the presence of sodium ethoxide. This reaction yields 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane, which is subsequently converted to vigabatrin through reactions with ammonia (B1221849) and acid hydrolysis. nih.govwikipedia.orgchemicalbook.comgoogle.comdrugfuture.com The synthesis of the pharmacologically active (S)-(+)-enantiomer of vigabatrin can be achieved by employing a chiral catalyst in the initial steps. guidetomalariapharmacology.orgnewdrugapprovals.org
Naftidrofuryl: Naftidrofuryl, a vasodilator, utilizes this compound in its synthetic pathway. wikipedia.orgwikidoc.orgwikipedia.orgmims.commims.com
Phenylbutazone: Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID), is a pyrazolidine (B1218672) derivative. wikipedia.orgmims.compharmakb.comfishersci.canih.gov While the direct synthesis from this compound isn't explicitly detailed in the provided snippets, malonic acid derivatives are commonly used in the synthesis of pyrazolidinediones, the core structure of phenylbutazone.
Nalidixic Acid: Nalidixic acid, a quinolone antibiotic, is synthesized through routes that can involve malonic acid derivatives. wikipedia.orgciteab.comfishersci.caontosight.ainih.gov It is a 1,8-naphthyridine (B1210474) derivative. nih.gov
Rebamipide: Rebamipide, used for mucosal protection and healing of ulcers, is an amino acid derivative of 2-(1H)-quinolinone. uni.luwikipedia.orgmims.comlabshare.cnfishersci.ca this compound or its derivatives can be utilized in the construction of the quinolinone core or the incorporation of the amino acid portion of the molecule.
Agrochemical Synthesis
This compound also plays a significant role in the synthesis of various agrochemicals. uni.luguidetopharmacology.orgontosight.ai
Building Block for Herbicides and Pesticides
Due to its reactive methylene (B1212753) group, this compound serves as a versatile building block for the synthesis of herbicides and pesticides. wikipedia.orguni.lu Its ability to undergo alkylation and condensation reactions allows for the introduction of various substituents necessary for the biological activity of these agrochemicals.
Involvement in Plant Growth Regulators
This compound and its derivatives play a role as intermediates in the synthesis of agrochemicals, including certain plant growth regulators chemiis.comatamanchemicals.comontosight.aimultichemindia.com. For instance, malonic acid, from which this compound is derived, is an intermediate in the synthesis of the plant growth regulator ethychlozate (B1671628) and the fungicide isoprothiolane (B132471) atamanchemicals.com. Research also indicates that malonic acid derivatives can be applied to retard plant growth google.com. Studies on Arabidopsis seedlings have shown that increasing concentrations of exogenous malonic acid can reduce seedling growth, with accumulation of malonic and succinic acid observed in shoot tissue at higher concentrations researchgate.net.
Fragrance and Flavor Industry Applications
This compound is a key ingredient in the fragrance and flavor industry, valued for its pleasant fruity, apple-like odor hmdb.canih.govwikipedia.orgbhayanigroup.comfragranceconservatory.comperfumersapprentice.commarutipetrochem.co.inatamanchemicals.comactylis.comscientificlabs.co.ukprocurementresource.comgreenchemintl.com. It occurs naturally in various fruits, such as grapes and strawberries, contributing to their aroma hmdb.cawikipedia.orgbhayanigroup.commarutipetrochem.co.inatamanchemicals.com.
Intermediate for Aroma Chemicals
This compound serves as an intermediate in the synthesis of various aroma chemicals and artificial flavorings chemiis.comwikipedia.orgmarutipetrochem.co.inatamanchemicals.combusinessresearchinsights.com. Its reactivity allows for the creation of esters with fruity and floral notes, making it a valuable precursor for food-grade additives used in products like alcoholic beverages, baked goods, frozen dairy, gelatins, and puddings chemiis.commarutipetrochem.co.in.
Polymer Chemistry and Material Science
This compound and its derivatives find applications in polymer chemistry and material science, contributing as additives and monomers chemiis.comatamanchemicals.commultichemindia.comspecialchem.com.
Use as Polymer Additives
Malonic acid and its esters, including this compound, are utilized as additives in polymer formulations chemiis.comatamanchemicals.comspecialchem.comleochemo.in. They can function as cross-linking agents, adhesion promoters, UV-stabilizers, and plasticizers, enhancing the performance and properties of polymers multichemindia.comspecialchem.com. Malonic acid, for example, is used as a crosslinker for starch-based polymers to improve their mechanical properties and biodegradability multichemindia.comatamankimya.com.
Synthesis of Malonate-Based Linear Polyesters
Malonic acid is a precursor to specialty polyesters and can be employed in the synthesis of biodegradable polyesters atamankimya.commultichemindia.comwikipedia.org. While the direct synthesis of linear polyesters specifically from this compound is not explicitly detailed in the search results, malonic acid and its esters are broadly mentioned as monomers or comonomers in polymerization processes, including the formation of alkyd resins multichemindia.comspecialchem.comwikipedia.org. The synthesis of malonate-based compounds, such as diethyl [3-(4-sec-butylphenoxy)propyl]malonate and malonic acid, ethylfurfuryl-, diethyl ester, highlights the potential for incorporating malonate structures into more complex molecules relevant to materials science ontosight.aiontosight.ai.
Specialized Organic Synthesis
This compound is a fundamental reagent in specialized organic synthesis, particularly known for its role in the malonic ester synthesis hmdb.cawikipedia.orguobabylon.edu.iqvedaoils.commasterorganicchemistry.com. This reaction sequence allows for the alkylation of the carbon atom adjacent to the two carbonyl groups, followed by hydrolysis and decarboxylation, yielding substituted acetic acids wikipedia.orguobabylon.edu.iqmasterorganicchemistry.com. This makes this compound a synthetic equivalent of an ester enolate or dianion of acetic acid uobabylon.edu.iq.
Beyond the classic malonic ester synthesis, this compound is involved in other significant reactions. It undergoes Knoevenagel condensation with aldehydes or ketones to form α,β-unsaturated diesters, such as diethyl benzylidenemalonate from benzaldehyde (B42025) atamanchemicals.combusinessresearchinsights.comwikipedia.org. This condensation is a versatile method for forming new carbon-carbon bonds wikipedia.org. This compound can also be brominated at the alpha position and nitrosated to form diethyl oximinomalonate, which can be further transformed into diethyl aminomalonate, a useful intermediate in amino acid synthesis wikipedia.org. Intramolecular malonic ester synthesis, also known as the Perkin alicyclic synthesis, is used for the synthesis of cycloalkylcarboxylic acids from dihalides wikipedia.org.
The reactivity of the active methylene group in this compound makes it a valuable building block for synthesizing a wide array of organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals chemiis.comatamanchemicals.comactylis.combusinessresearchinsights.comvedaoils.comshaktichemicals.org. It is used in the preparation of alpha-aryl malonates and mono- and di-substituted acetic acids atamanchemicals.combusinessresearchinsights.com.
Here is a table summarizing some key applications of this compound:
| Application Area | Specific Use / Role |
| Plant Growth Regulators | Intermediate in synthesis chemiis.comatamanchemicals.comontosight.aimultichemindia.com |
| Fragrance and Flavor Industry | Aroma chemical intermediate chemiis.comwikipedia.orgmarutipetrochem.co.inatamanchemicals.combusinessresearchinsights.com |
| Polymer Chemistry/Material Science | Polymer additive (crosslinker, plasticizer, etc.) chemiis.comatamanchemicals.commultichemindia.comspecialchem.com |
| Polymer Chemistry/Material Science | Monomer/Precursor for polyesters/resins multichemindia.comspecialchem.comwikipedia.org |
| Specialized Organic Synthesis | Malonic ester synthesis (substituted acetic acids) hmdb.cawikipedia.orguobabylon.edu.iqvedaoils.commasterorganicchemistry.com |
| Specialized Organic Synthesis | Knoevenagel condensation atamanchemicals.combusinessresearchinsights.comwikipedia.org |
| Specialized Organic Synthesis | Synthesis of amino acids (via diethyl aminomalonate) wikipedia.org |
| Specialized Organic Synthesis | Synthesis of heterocyclic compounds chemiis.com |
Synthesis of Carboxylic Acids and Keto Acids
This compound can also be employed in the synthesis of keto acids, specifically β-ketoesters, through acylation reactions. chemicalbook.com The acylation of this compound, followed by partial hydrolysis and decarboxylation, can lead to the formation of β-ketoesters. chemicalbook.com
Synthesis of Alpha-Amino Acids
This compound serves as a key precursor in the synthesis of alpha-amino acids, primarily through variations of the malonic ester synthesis, such as the acetamidomalonate synthesis. ucalgary.cawikipedia.orgleah4sci.comlibretexts.orgbeilstein-journals.orgquora.com In this approach, diethyl aminomalonate or, more commonly, diethyl acetamidomalonate is used. wikipedia.orgquora.comorgsyn.org Diethyl acetamidomalonate is prepared from this compound through steps involving nitrosation, reduction, and acetylation. wikipedia.orgquora.comorgsyn.org The acidic proton on the carbon between the ester and acetamido groups in diethyl acetamidomalonate can be removed by a base, forming a nucleophilic enolate. ucalgary.calibretexts.org This enolate is then alkylated with an alkyl halide, introducing the desired side chain of the amino acid. ucalgary.calibretexts.org Subsequent hydrolysis of the ester and amide functionalities, followed by decarboxylation, yields the alpha-amino acid. ucalgary.calibretexts.org This method is particularly useful for synthesizing primary alpha-amino acids. ucalgary.ca
Liquid Crystal Materials and Insect Warning Pheromones
This compound is utilized in the synthesis of certain liquid crystal materials. chemicalbook.commade-in-china.comunilongmaterial.com For instance, pyrimidine (B1678525) compounds, which can display liquid crystalline properties, have been synthesized through ring closure reactions involving this compound. researchgate.net Additionally, substituted cyanobiphenyl malonates, which function as liquid crystals, have been synthesized starting from this compound. taylorandfrancis.com
This compound also finds application in the synthesis of insect warning pheromones. chemicalbook.comunilongmaterial.com Its reactivity can be exploited to build the carbon chain and introduce the necessary functional groups present in these natural products. For example, it has been used in the synthesis of aggregation pheromones for insects like Tribolium castaneum. beilstein-journals.org The synthesis involves the reaction of this compound enolate with a chiral tosylate, leading to a stereospecific inversion and the formation of a key intermediate in the pheromone synthesis pathway. beilstein-journals.org this compound has also been used in the synthesis of straight-chain lepidopteran pheromones. google.com
Synthesis of Substituted Cyclopentanes
This compound can be employed in the synthesis of substituted cyclopentanes through various reaction pathways. One approach involves palladium-catalyzed alkene difunctionalization reactions. researchgate.netnih.gov In such reactions, malonate nucleophiles, derived from this compound, react with alkenes bearing tethered aryl or alkenyl triflates, leading to the formation of a five-membered ring and substituted cyclopentanes. researchgate.netnih.gov These reactions can generate products with multiple stereocenters with good yields and high diastereoselectivity. researchgate.netnih.gov Another method involves metal-assisted cycloadditions where this compound derivatives react with electron-deficient olefins to form cyclopentane (B165970) rings. rsc.org Additionally, the Michael addition of this compound derivatives can be utilized in sequences that lead to the formation of cyclopentane structures. nih.gov
Preparation of Adducts from Chalcone (B49325) Analogs
This compound readily undergoes Michael addition reactions with α,β-unsaturated carbonyl compounds, such as chalcones and their analogs. acs.orgthieme-connect.comlongdom.orgajol.infoisca.metypeset.ioresearchgate.netlongdom.org This reaction involves the nucleophilic attack of the this compound enolate on the beta carbon of the chalcone system, forming a new carbon-carbon bond and generating a this compound adduct. acs.orgthieme-connect.comlongdom.orgajol.infoisca.melongdom.org These reactions are often catalyzed by bases or phase-transfer catalysts and can be performed enantioselectively using chiral catalysts, yielding adducts with high enantiomeric excesses. acs.orgthieme-connect.comlongdom.orgresearchgate.netlongdom.orgorganic-chemistry.org The resulting adducts are valuable intermediates in the synthesis of various organic compounds, including heterocyclic structures and compounds with potential biological activities. isca.me
Catalysis in Diethyl Malonate Chemistry
Organocatalysis in Michael Addition Reactions
Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool for promoting asymmetric transformations. Diethyl malonate is a common nucleophile in organocatalyzed Michael addition reactions, where its enolate adds to activated alkenes (Michael acceptors).
Bispidine-Based Organocatalysts
Bispidines, characterized by their rigid bicyclic structure, have been explored as a platform for developing chiral organocatalysts. These catalysts often incorporate additional functional groups, such as amino acid fragments, to create bifunctional catalysts capable of simultaneously activating both the nucleophile and the electrophile. While bispidine-based catalysts have shown efficacy in Michael additions of ketones to nitroalkenes, examples of their application in the Michael addition of this compound to nitroalkenes are not yet widely reported. mdpi.comsemanticscholar.org However, the bispidine scaffold's conformational rigidity and the presence of nitrogen atoms make it a promising structure for designing catalysts analogous to urea (B33335), thiourea (B124793), and squaramide derivatives, which are known to catalyze Michael additions of malonates. mdpi.comsemanticscholar.org Research into bispidine-catalyzed Michael additions of this compound to β-nitrostyrene has investigated the role of the organocatalyst, proposing an unusual mechanism where the active catalyst is an adduct formed between the bispidine and the nitroalkene. mdpi.comsemanticscholar.orgresearchgate.netscilit.com
Thiourea Organocatalysts
Thiourea-based organocatalysts are well-established for their ability to catalyze asymmetric Michael additions through a dual activation mechanism, where the thiourea moiety activates the electrophile via hydrogen bonding and a basic site activates the nucleophile (this compound) by deprotonation. rsc.orgrsc.org Chiral bifunctional thioureas, particularly those incorporating a tertiary amine, have been successfully applied in the enantioselective Michael addition of this compound to trans-β-nitrostyrene. rsc.orgrsc.orgnih.govnih.govmetu.edu.tr Studies investigating the mechanism of these reactions using experimental kinetic isotope effects and density functional theory calculations suggest that carbon-carbon bond formation is the rate-determining step. rsc.orgrsc.org High pressure conditions have been shown to enhance both the yield and enantioselectivity in thiourea-organocatalyzed Michael additions of this compound to heteroaromatic nitroolefins. nih.gov
An example of a thiourea-catalyzed Michael addition is the reaction of this compound with trans-β-nitrostyrene:
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Enantioselectivity (% ee) |
| This compound | trans-β-Nitrostyrene | Guanidine-thiourea | Diethyl 2-(2-nitro-1-phenylethyl)malonate | 66 | 5 |
*Data derived from a study using a specific guanidine-thiourea catalyst. beilstein-journals.org
Highly enantioselective Michael additions of this compound to chalcones catalyzed by cinchona alkaloid-derived bifunctional tertiary amine-thioureas have also been reported. rsc.org
Sparteine-Nickel Complexes
Sparteine, a naturally occurring chiral ligand, in combination with nickel(II) chloride, has been employed as a catalytic system for the enantioselective Michael addition of this compound to substituted chalcones. mspmbeed.comlongdom.orgresearchgate.net This system has demonstrated the ability to promote the formation of C-C bonds with good yields and high enantiomeric purity of the Michael adducts. mspmbeed.comlongdom.org The sparteine-nickel complex acts as an efficient chiral catalyst under simple and clean reaction conditions. longdom.org
An example reaction catalyzed by a nickel-sparteine complex is the Michael addition of this compound to chalcone (B49325):
| Nucleophile | Electrophile | Catalyst | Yield (%) | Enantiomeric Purity (% ee) |
| This compound | Chalcone | Sparteine:NiCl₂ complex | 80-92 | 80-99 |
*Data compiled from research on sparteine-nickel catalyzed Michael additions. mspmbeed.com
Metal-Catalyzed Reactions
Metal catalysis plays a crucial role in expanding the synthetic utility of this compound, enabling various coupling and functionalization reactions.
Copper-Catalyzed Arylation Reactions
Copper catalysts are effective in promoting the α-arylation of this compound, a transformation that forms a new carbon-carbon bond between the methylene (B1212753) carbon of this compound and an aryl halide. These reactions are often referred to as Ullmann-type couplings. thieme-connect.comacs.orgthieme-connect.comuq.edu.authieme-connect.combeilstein-journals.orgthieme-connect.deacs.orgcdnsciencepub.comzjut.edu.cn Various copper sources, such as copper(I) iodide (CuI) and copper nanoparticles (Cu NP), have been successfully employed. thieme-connect.comacs.orgthieme-connect.comuq.edu.authieme-connect.combeilstein-journals.orgthieme-connect.deacs.org The reaction typically involves an aryl halide (e.g., aryl iodide or bromide), this compound, a base (e.g., Cs₂CO₃ or K₃PO₄), and a copper catalyst, often with the addition of a ligand to enhance reactivity and selectivity. acs.orgthieme-connect.comuq.edu.authieme-connect.comacs.org Ligands such as 2-phenylphenol (B1666276) or 1,3-benzoxazole have been shown to be effective in facilitating these couplings under relatively mild conditions. acs.orgthieme-connect.comuq.edu.auacs.org Copper nanoparticle-catalyzed reactions offer a ligand-free approach for the α-arylation of diethyl malonates with aryl halides, providing a wide variety of products under non-extreme conditions. thieme-connect.com
Representative conditions and results for copper-catalyzed arylation of this compound:
| Aryl Halide | This compound (equiv) | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl iodide | 2 | Cs₂CO₃ | 5 mol % CuI, 10 mol % 2-phenylphenol | THF | 70 | Varied | Good to excellent acs.org |
| Aryl bromide | 1.5 | K₃PO₄ | CuI, 1,3-benzoxazole | DMSO | 50 | 3-9 | Efficient thieme-connect.comuq.edu.au |
| Iodobenzene | 3 | Cs₂CO₃ | 10 mol % CuO-nanoparticles | DMSO | 80 | - | 78 beilstein-journals.org |
*Data compiled from various copper-catalyzed arylation studies. acs.orgthieme-connect.comuq.edu.aubeilstein-journals.org
The mechanism of copper-catalyzed arylation of this compound is believed to involve the in situ generation of a copper(I) enolate species which then reacts with the aryl halide. nih.gov
Palladium-Catalyzed Alkene Difunctionalization
Palladium catalysis is instrumental in alkene difunctionalization reactions involving this compound as a nucleophile. These reactions construct new carbon-carbon bonds across an alkene, incorporating the malonate moiety and another functional group. A notable application is the palladium-catalyzed difunctionalization of alkenes bearing tethered aryl or alkenyl triflates, leading to the formation of cyclic products, such as substituted cyclopentanes and cyclobutanes. nih.govresearchgate.netacs.orgrsc.orgresearchgate.netscispace.com The regioselectivity of cyclization (e.g., 4-exo vs. 5-endo) can be controlled by the choice of palladium ligand. For instance, the use of tris(2,4-di-tert-butylphenyl)phosphite as a ligand favors 4-exo-cyclization, yielding methylene cyclobutanes, while 1,2-bis(diphenylphosphino)benzene (B85067) (dppBz) promotes 5-endo-cyclization, leading to methylene cyclopentanes. nih.govacs.orgresearchgate.net These reactions often proceed with good yields and high diastereoselectivity. nih.govresearchgate.netresearchgate.netscispace.com The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, also involves the reaction of allylic substrates with nucleophiles like the sodium salt of this compound to form alkylated products. tandfonline.comwikipedia.org
An example of palladium-catalyzed alkene difunctionalization with this compound:
| Alkene Substrate | Nucleophile | Palladium Catalyst | Ligand | Product Type | Regioselectivity | Yield (%) | Diastereoselectivity |
| 1,5-diene-2-yl triflate | This compound | Pd(OAc)₂ | tris(2,4-di-tert-butylphenyl)phosphite | Methylene cyclobutanes | 4-exo favored | Good | High |
| 1,5-diene-2-yl triflate | This compound | Pd(OAc)₂ | dppBz | Methylene cyclopentanes | 5-endo favored | Good | High |
*Data based on studies of palladium-catalyzed alkene difunctionalization. nih.govacs.orgresearchgate.net
These palladium-catalyzed transformations highlight the utility of this compound as a versatile nucleophile in constructing complex carbocyclic structures.
Rhodium-Based Catalysts in Carbonylation
Rhodium-mediated carbonylation reactions have been explored for the synthesis of this compound, particularly in the context of incorporating carbon isotopes like carbon-11 (B1219553). A method for synthesizing diethyl [carbonyl-C-11]malonate utilized a rhodium complex formed in situ from chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]2) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), starting from ethyl diazoacetate and ethanol (B145695) with carbon-11 monoxide. diva-portal.org This reaction is proposed to proceed via a ketene (B1206846) intermediate. diva-portal.org The isolated radiochemical yield was reported as 20%, with an analytical radiochemical yield of 75%. diva-portal.org The trapping efficiency of carbon-11 monoxide was approximately 85%. diva-portal.org
Another approach to carbonylation involves the use of rhodium trichloride (B1173362) supported on active carbon for the vapor-phase carbonylation of alkyl chloroacetates. Ethyl chloroacetate (B1199739) was successfully carbonylated into this compound in the presence of ethanol and carbon monoxide using this catalytic system. oup.com The reaction proceeded smoothly at 175°C. oup.com The mechanism is considered similar to that of methanol (B129727) carbonylation to acetic acid. oup.com
Modified Zirconia Catalysts in Transesterification
Modified zirconia catalysts have demonstrated efficacy in the transesterification of this compound. Zirconia and its modified forms, such as those supported with Mo(VI), V(V), W(VI), and SO4²⁻, have been prepared and characterized for their physicochemical properties, including surface area, acidity, and crystallinity. researchgate.net These materials serve as catalysts in the liquid phase transesterification of this compound with benzyl (B1604629) alcohol, yielding dibenzyl malonate (DBM) and benzyl ethyl malonate (BEM) as major products. researchgate.net
Studies have optimized reaction conditions such as time, temperature, catalyst weight, and reactant molar ratio to maximize transester yield. researchgate.net For instance, a total transester yield of 88% was achieved with a SO4²⁻/ZrO2 catalyst at a molar ratio of this compound to benzyl alcohol of 1:3, a reaction temperature of 393 K, and a reaction time of 5 hours. researchgate.net Kinetic studies suggest that the reaction follows an Eley-Rideal mechanism. researchgate.net The catalytic activity of these solid acids correlates with their total surface acidity. niscpr.res.in Sulphated ceria-zirconia (SCZ) catalysts have also shown high activity in the transesterification of dimethyl malonate with benzyl alcohol, resulting in a high selectivity (96%) for dibenzyl malonate. niscpr.res.in Sulphate-modified multiwalled carbon nanotubes (S-CNTs) have shown 100% selectivity towards the formation of benzyl ethyl malonate in the transesterification of this compound with benzyl alcohol. nih.gov
Data on the catalytic activity of modified zirconia catalysts in the transesterification of this compound with benzyl alcohol:
| Catalyst | Molar Ratio (DEM:BA) | Temperature (K) | Reaction Time (h) | Total Transester Yield (%) | Major Products |
| SO4²⁻/ZrO2 | 1:3 | 393 | 5 | 88 | DBM, BEM |
| SCZ (with DMM) | 1:5 | 413 | 3 | 88 | DBM (96% selectivity) |
| S-CNTs | Not specified | Not specified | Not specified | Not specified | BEM (100% selectivity) |
Modified zirconia catalysts, such as ZrO2, Mo(VI)/ZrO2, and SO4²⁻/ZrO2, have been found to be efficient and can be reactivated and reused for up to 5 cycles without significant loss in catalytic activity. researchgate.net
Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis, utilizing enzymes as catalysts, offers a sustainable and selective approach to transforming this compound. Enzymes can function in free or immobilized forms, or within whole cells. nih.gov Their high enantio- and regioselectivities, mild reaction conditions, and biodegradability make them attractive for chemical synthesis. nih.gov
Immobilized Gelatine as a Catalyst
Immobilized gelatine has been successfully employed as a catalyst in the Knoevenagel condensation of this compound with aldehydes. amazonaws.com Gelatine covalently immobilized on an epoxy-functionalized polymeric support (Immobead IB-350) efficiently catalyzes this reaction at room temperature in DMSO. amazonaws.com Both aliphatic and aromatic aldehydes react effectively. amazonaws.com The immobilized gelatine catalyst can be easily recovered and reused for multiple cycles (up to 5 times) without significant loss in yield. amazonaws.com This method is particularly useful for the synthesis of intermediates for pharmaceuticals like Pregabalin. amazonaws.com
Lipase-Catalyzed Reactions
Lipases are a class of enzymes widely used in biocatalysis for reactions involving esters, including this compound. researchgate.net Immobilized lipases, such as Candida antarctica lipase (B570770) B (CaL-B, Novozym 435), have been shown to catalyze the monoaminolysis of this compound with benzylamine, producing the corresponding monoamide ester with high conversion. researchgate.net The conversion was found to be influenced by the polarity of the organic solvent, with higher polarity leading to improved conversion. researchgate.net Conversions in the range of 65%-97% have been reported for the conversion of diesters like this compound into their monoamide esters using CaL-B. researchgate.net CaL-B has been identified as a highly efficient biocatalyst compared to other commercial lipases for this reaction. researchgate.net
Lipases have also been utilized in the enzymatic resolution of amines using this compound as an acyl donor. znaturforsch.com this compound has proven to be an efficient and "green" acyl donor in lipase-catalyzed amine resolution, offering a sustainable alternative to other acyl donors. znaturforsch.com This process can be conducted at high substrate concentrations in organic solvents. znaturforsch.com
Lipase B from Candida antarctica has also been used as a biocatalyst in the enzyme-catalyzed synthesis of malonate polyesters from dimethyl malonate and aliphatic diols under solventless conditions. nih.govrsc.org This enzymatic approach offers a milder and greener alternative to traditional metal-catalyzed polycondensation reactions which often require high temperatures. nih.govrsc.org
Lewis Acid and Brønsted Base Catalysis
Lewis acid and Brønsted base catalysis, often in combination, are effective in promoting reactions involving this compound, particularly those requiring the activation of both nucleophilic and electrophilic components. wiley-vch.de
Combined Lewis Acid–Brønsted Base–Brønsted Acid Systems
Multifunctional catalytic systems incorporating Lewis acidic, Brønsted basic, and Brønsted acidic sites have been developed for reactions such as the asymmetric Michael addition of this compound to cyclohexenone. rsc.orgrsc.orgrudn.ru Chiral catalysts, such as the mono-lithium salt of BIMBOL (a ligand combining BINOL and TADDOL motifs), have demonstrated biomimetic behavior in this reaction. rsc.orgrsc.org These catalysts activate both the Michael acceptor (cyclohexenone) through the Lewis acidic site (lithium cation) and facilitate the deprotonation of the Michael donor (this compound) through a chain of proton transfers involving Brønsted basic and acidic sites. rsc.orgrsc.org
Kinetic studies of the Michael addition of this compound to cyclohexenone catalyzed by the mono-lithium salt of BIMBOL indicate that the initial reaction rate is first order with respect to both cyclohexenone and this compound, and 0.5 order with respect to the catalyst. rsc.orgrsc.org This suggests an equilibrium between monomeric and dimeric forms of the catalyst, with only the monomeric form being catalytically active. rsc.orgrsc.org The importance of the Lewis acidic lithium cation has been established by the inhibition of the reaction by lithium complexing agents. rsc.orgrsc.org
Brønsted base-photocatalyst hybrid systems have also been developed for C-C bond formation reactions of malonates with styrene (B11656) derivatives. researchgate.net These systems utilize a Brønsted base, such as potassium tert-butoxide, to generate a malonate anion (enolate), which is then photooxidized by an organophotocatalyst to form a reactive radical. researchgate.net This radical subsequently reacts with the alkene. researchgate.net This approach allows for C-C bond formation under mild conditions without the need for transition metal catalysts. researchgate.net
Analytical and Computational Methodologies in Diethyl Malonate Research
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable insights into the molecular structure and functional groups present in diethyl malonate and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds like this compound. Both 1H NMR and 13C NMR are widely used. 1H NMR provides information about the different types of hydrogen atoms and their environments, while 13C NMR reveals the carbon skeleton. Studies involving this compound frequently report detailed NMR data, including chemical shifts (δ) and coupling constants (J), to confirm the successful synthesis of this compound derivatives and to elucidate their structures. For instance, the 1H NMR spectrum of this compound typically shows characteristic signals for the methylene (B1212753) protons between the two carbonyl groups and the ethyl group protons nih.govhmdb.ca. 13C NMR spectra show signals corresponding to the carbonyl carbons, the methylene carbon, and the methyl carbons of the ethyl groups nih.govbeilstein-journals.org. NMR spectroscopy can also be used for reaction monitoring, providing real-time information on the progress of reactions involving this compound scilit.commdpi.com.
An example of NMR data for this compound (in CDCl3) includes:
1H NMR: δ 4.95 (s, 1H, CH), 4.25 (q, 2H, J=7.1Hz, CH2), 1.31 (t, 3H, J=7.1Hz, CH3) beilstein-journals.org (Note: This data appears to be for a substituted this compound, likely diethyl 2-(perfluorophenyl)malonate based on the source. Typical this compound 1H NMR in CDCl3 shows a singlet around 3.35 ppm for the central CH2 and a quartet and triplet for the ethyl groups around 4.2 ppm and 1.25 ppm respectively nih.govhmdb.ca).
13C NMR: δ 165.33 (C=O), 62.61 (CH2), 46.89 (CH), 13.63 (CH3) beilstein-journals.org (Note: Again, this appears to be for a substituted this compound. Typical this compound 13C NMR in CDCl3 shows signals around 166 ppm (C=O), 61 ppm (OCH2), 41 ppm (CH2), and 14 ppm (CH3) nih.gov).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands, particularly in the carbonyl stretching region (C=O). Studies have noted that this compound can show two ester carbonyl stretching bands, which has been attributed to factors such as symmetric and antisymmetric coupling of the two C=O stretching vibrations or their resonance coupling with an overtone cdnsciencepub.com. The position and intensity of these bands can provide information about the molecular environment and any interactions occurring. For instance, the IR spectrum is consistent with an aromatic compound containing a carbonyl group in the case of diethyl benzylmalonate newdrugapprovals.org. IR spectroscopy is a common method for the characterization of this compound and its derivatives scilit.commdpi.comontosight.ainih.gov.
Typical IR absorption bands for this compound include strong bands in the carbonyl region around 1730-1760 cm-1 nih.govcdnsciencepub.com.
Mass Spectrometry (MS), including ESI-MS and GC-MS
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and the confirmation of its purity. Various ionization techniques can be coupled with MS, including Electron Ionization (EI) and Electrospray Ionization (ESI).
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile and semi-volatile organic compounds like this compound. GC separates the components of a mixture before they enter the mass spectrometer, allowing for the identification and quantification of individual compounds. GC-MS has been used to determine trace quantities of this compound in ethanol (B145695) dtic.mil. The mass spectrum of this compound typically shows a molecular ion peak and characteristic fragment ions resulting from the fragmentation of the molecule newdrugapprovals.orgnih.govmassbank.eu.
Electrospray Ionization Mass Spectrometry (ESI-MS) is another technique used in this compound research, particularly for monitoring reactions and studying supramolecular interactions scilit.commdpi.com. ESI is a soft ionization technique that is useful for analyzing polar and thermally labile compounds. High-resolution MS (HRMS) can provide accurate mass measurements, which are crucial for determining the elemental composition of this compound and its derivatives frontiersin.org.
Data from mass spectrometry can include:
GC-MS: NIST libraries contain GC-MS data for diethyl (ethoxymethylene)malonate, showing total peaks and top m/z values nih.gov.
ESI-MS: Studies have used ESI-MS to monitor reactions involving this compound and to characterize products scilit.commdpi.com. HRMS data can confirm the molecular formula of synthesized compounds frontiersin.org.
EI-MS: The EI mass spectrum of this compound shows characteristic fragment ions. For diethyl benzylmalonate, the mass spectrum displays a molecular ion, an m-45 peak (loss of ethoxy group), and a peak at m/e = 91 (benzyl group) newdrugapprovals.org. The NIST WebBook also provides EI-MS data for this compound nist.gov.
X-ray Diffraction and Crystal Structure Analysis
X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction, is a definitive technique for determining the three-dimensional arrangement of atoms in crystalline this compound derivatives. This method provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding beilstein-journals.orgisca.meresearchgate.net. Crystal structure analysis is essential for confirming the solid-state structure of newly synthesized compounds involving this compound as a building block or intermediate isca.meresearchgate.netacs.org. Studies have reported the crystal structures of various this compound derivatives, detailing their crystallographic parameters, space groups, and molecular conformations isca.meresearchgate.netd-nb.info.
Examples of crystal structure data for this compound derivatives include:
Diethyl-(6-chloro-2-carbazolyl)methyl malonate: Crystallizes in the triclinic class under space group P-1 with specific cell parameters (a, b, c, α, β, γ) and Z=2. Exhibits N-H-O type intermolecular hydrogen bonds. isca.me
Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates: Crystallizes in the monoclinic class under space group P21/c with specific cell parameters (a, b, c, β) and Z=4. Shows inter-molecular hydrogen bonds of the type O–H–O, leading to the formation of one-dimensional chains. researchgate.net
rac-β-(Trimethylsilyl)alanine (synthesized from this compound): Crystallizes in the monoclinic system, space group P21/c. acs.org
Advanced Microscopic Techniques
Microscopic techniques can provide visual information about the morphology and surface characteristics of this compound-related materials.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique used to examine the surface topography and morphology of solid samples at high magnifications. In the context of this compound research, SEM has been applied to characterize the morphology of materials synthesized using this compound as a reactant or incorporated into their structure. For instance, SEM images have been collected to characterize proline mesoporous silica (B1680970) materials used as catalysts in the Michael addition of this compound rsc.org. SEM can provide visual evidence of the particle size, shape, and surface features of these materials, which can be relevant to their catalytic activity or other properties. SEM has also been used in studies investigating reactions involving this compound and organocatalysts scilit.commdpi.comkuisbiochemical.com.
Compound Table
| Compound Name | PubChem CID |
| This compound | 7761 |
Data Tables
Table 6.1.1: Selected 1H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |
| Diethyl 2-(perfluorophenyl)malonate | CDCl3 | 4.95 | s | 1H | CH | beilstein-journals.org |
| Diethyl 2-(perfluorophenyl)malonate | CDCl3 | 4.25 | q | 2H | CH2 | beilstein-journals.org |
| Diethyl 2-(perfluorophenyl)malonate | CDCl3 | 1.31 | t | 3H | CH3 | beilstein-journals.org |
| Diethyl benzylmalonate | 4.1 | q | CH2 (ethyl) | newdrugapprovals.org | ||
| Diethyl benzylmalonate | t | CH3 (ethyl) | newdrugapprovals.org | |||
| Diethyl benzylmalonate | 7.1 | s | Aromatic CH | newdrugapprovals.org |
Table 6.1.2: Selected 13C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Source |
| Diethyl 2-(perfluorophenyl)malonate | CDCl3 | 165.33 | C=O | beilstein-journals.org |
| Diethyl 2-(perfluorophenyl)malonate | CDCl3 | 62.61 | CH2 | beilstein-journals.org |
| Diethyl 2-(perfluorophenyl)malonate | CDCl3 | 46.89 | CH | beilstein-journals.org |
| Diethyl 2-(perfluorophenyl)malonate | CDCl3 | 13.63 | CH3 | beilstein-journals.org |
| Diethyl benzylmalonate | 14 | CH3 | newdrugapprovals.org | |
| Diethyl benzylmalonate | 60 | CH2 | newdrugapprovals.org | |
| Diethyl benzylmalonate | 58 | CH | newdrugapprovals.org | |
| Diethyl benzylmalonate | 36 | CH2 | newdrugapprovals.org | |
| Diethyl benzylmalonate | 141–125 | Aromatic C | newdrugapprovals.org |
Table 6.1.3: Selected Mass Spectrometry Data for this compound and Derivatives
| Compound | Technique | Ionization | m/z | Description | Source |
| This compound | EI-MS | EI-B | 160.07356 | Molecular ion (Exact Mass) | massbank.eu |
| This compound | EI-MS | EI-B | 29, 188, 69, 115, 41 | Top 5 Peaks | nih.gov |
| This compound | ESI-QTOF | ESI+ | 217.1070501 | Precursor m/z [M+H]+ | nih.gov |
| This compound | ESI-QTOF | ESI+ | 68.997106, 96.99202, 69.033491, 41.002191 | Fragment ions | nih.gov |
| Diethyl benzylmalonate | MS | 250 | Molecular ion | newdrugapprovals.org | |
| Diethyl benzylmalonate | MS | 205 | m-45 peak (loss of ethoxy) | newdrugapprovals.org | |
| Diethyl benzylmalonate | MS | 91 | Base peak (benzyl group) | newdrugapprovals.org |
Thermal Analysis
Thermal analysis techniques are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of this compound and its derivatives. These methods involve monitoring changes in material properties as a function of temperature or time while the material is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing insights into decomposition temperatures and the presence of volatile components. TGA has been employed in the characterization of materials incorporating this compound, such as C60 tri-diethyl malonate membranes researchgate.net, ingentaconnect.com. Studies involving the thermal decomposition of adducts formed from this compound, such as the phenyl isocyanate-diethyl malonate adduct (2,2-dicarbethoxyacetanilide), have shown that heating primarily leads to ring closure and ethanolysis rather than regeneration of the starting materials nyu.edu. TGA is often used in conjunction with other analytical techniques to provide a comprehensive understanding of material properties mdpi.com, ingentaconnect.com.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as both are subjected to the same temperature program. This technique is sensitive to phase transitions and reactions that involve enthalpy changes, such as melting, crystallization, and decomposition. DTA has been used to study the thermal behavior of this compound derivatives, including geminal diazido derivatives based on diethyl 2,2-diazidomalonate. These studies revealed relatively low decomposition temperatures for these compounds, ranging from 105°C to 147°C d-nb.info. DTA can also be used to analyze oxidation products of this compound under different heating conditions researchgate.net.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the heat flow to or from a sample relative to a reference as a function of temperature or time. DSC provides quantitative information about thermal transitions, including melting point, glass transition temperature, crystallization temperature, and reaction enthalpies. DSC has been utilized in studies involving this compound, for instance, to determine vapor pressures at various temperatures researchgate.net, tainstruments.com. It can also be applied to study the thermal behavior and reactivity of compounds synthesized using this compound as a building block, such as in investigations of hexadehydro-Diels–Alder (HDDA) cascades acs.org. Thermal investigations using DSC on the reaction mixture of phenol (B47542) and this compound have shown exothermic reactions occurring at specific temperature ranges, indicating the occurrence of cyclocondensation reactions nih.gov.
Computational Chemistry and Modeling
Computational chemistry and modeling techniques, particularly Density Functional Theory (DFT), play a significant role in understanding the electronic structure, reactivity, and reaction mechanisms involving this compound. These methods provide theoretical insights that complement experimental observations.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates
DFT calculations are powerful tools for investigating the potential energy surfaces of reactions, identifying transition states, and characterizing intermediates. This provides a detailed understanding of how reactions involving this compound proceed at the molecular level. DFT has been extensively applied to study reactions where this compound acts as a reactant or is involved in the catalytic cycle. For example, DFT calculations have been used to investigate the mechanism of the Michael addition of this compound to β-nitrostyrene, exploring the role of organocatalysts and the energetics of different reaction pathways beilstein-journals.org, nih.gov. Studies on the reaction between diphenylamine (B1679370) and diethyl 2-phenylmalonate have employed DFT to elucidate the reaction mechanism, including addition, dealcoholization, enolization, ring-closure, and H-shift reactions acs.org. DFT calculations have also been used to study the formation of cobalt(III) carbene radicals from dimethyl malonate (a related malonate ester) as a carbene precursor, providing insights into bond dissociation energies and proposed mechanisms acs.org. Furthermore, DFT has been used to confirm suggested reaction mechanisms and understand the electrophilic reactivity of compounds involved in reactions with this compound researchgate.net.
HOMO-LUMO Analysis and Global Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity mdpi.com, aimspress.com, ajchem-a.com.
Computational studies on molecules, including those related to this compound chemistry, often involve calculating global chemical reactivity descriptors derived from HOMO and LUMO energies. These descriptors include ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness mdpi.com, ajchem-a.com. These parameters help predict how a molecule will interact with other chemical species (e.g., as a nucleophile or electrophile). While direct studies focusing solely on the HOMO-LUMO analysis and global chemical reactivity descriptors of this compound itself within the search results were limited, these computational tools are routinely applied in the study of reactions involving this compound to understand the reactivity of the participating molecules and intermediates acs.org, scispace.com, researchgate.net. For instance, understanding the electronic properties of this compound and its enolate, formed by deprotonation, is crucial for explaining its reactivity as a nucleophile in reactions like the malonic ester synthesis pearson.com.
Molecular Docking and Simulation Studies for Biological Interactions
Molecular docking and simulation studies are computational techniques used to predict the binding affinity and interaction modes of a molecule, such as this compound or its derivatives, with biological targets like proteins or enzymes. These methods provide insights into the potential biological activities of compounds by simulating their behavior at a molecular level.
Research involving this compound and its derivatives has utilized molecular docking to explore interactions with various biological targets. For instance, studies have investigated the binding modes of novel heterocyclic compounds derived from β-diketones, synthesized using this compound, with enzymes like EGFR and Pim-1 to assess their potential antitumor activity. eurekaselect.com Molecular docking results for one such compound showed strong binding interactions with both enzymes, with a binding mode similar to a standard inhibitor for EGFR. eurekaselect.com
Another study explored the potential antiviral activity of a novel malonate-based quinoxaline (B1680401) derivative through molecular docking against a SARS-CoV-2 receptor. nih.gov The docking scores indicated favorable binding, suggesting the compound as a possible COVID-19 drug candidate. nih.gov Molecular docking has also been employed in the study of pyrazolo[1,5-a]pyrimidines synthesized using this compound, to understand their interactions with transpeptidase enzymes, correlating computational predictions with observed antimicrobial activity. mdpi.com Furthermore, molecular docking has been used to investigate the binding of benzimidazole (B57391) derivatives containing a this compound moiety with α-glucosidase and α-amylase enzymes to evaluate their antihyperglycemic potential. nih.gov These studies highlight the utility of molecular docking in predicting binding affinities and understanding the molecular basis of biological interactions for this compound derivatives.
Molecular dynamics simulations complement docking studies by providing information on the stability of the ligand-protein complex over time and exploring conformational changes. While direct simulation studies specifically focused solely on this compound's biological interactions were not extensively detailed in the search results, related research on synthesized compounds involving this compound as a precursor or structural element demonstrates the application of these techniques. For example, molecular dynamics simulations were performed for a synthesized compound showing metal coordination and stable interactions with amino acid residues in a biological target. researchgate.net Such simulations are crucial for validating docking results and providing a more dynamic picture of molecular recognition.
Computational Analysis of Thermodynamic Properties
Computational methods are valuable tools for determining and predicting the thermodynamic properties of chemical compounds, including this compound. These properties are essential for understanding the behavior of substances under different conditions and for designing chemical processes.
Computational analysis, often based on methods like Density Functional Theory (DFT), can be used to optimize molecular structures and calculate various thermodynamic parameters. For this compound, DFT has been employed in studies alongside experimental techniques to characterize its structure and properties. nih.gov
Experimental data on thermodynamic properties like vapor pressure, heat capacity, and enthalpy of vaporization for this compound are available and are often used to validate and refine computational models. researchgate.netchemeo.com For instance, vapor pressure data for this compound have been measured over a range of temperatures and compared with derived properties. researchgate.net
Modeling Molecular Interactions in Liquid Mixtures
Understanding the molecular interactions in liquid mixtures containing this compound is crucial for various applications, including solvent selection, process design, and predicting mixture properties. Computational modeling and experimental techniques are used to investigate these interactions.
Studies have explored the molecular interactions in binary liquid mixtures of this compound with other organic compounds, such as ketones and isomeric xylenes (B1142099), using experimental techniques like density, viscosity, and ultrasonic velocity measurements. shd.org.rsderpharmachemica.comdergipark.org.trgdcmovva.ac.in These experimental data are then used to calculate excess thermodynamic properties and deviations from ideal behavior, which provide insights into the nature and strength of intermolecular forces. shd.org.rsderpharmachemica.comdergipark.org.tr
Computational models and empirical relations, such as the Redlich-Kister polynomial equation and viscosity theories like Grunberg-Nissan and McAllister models, are employed to correlate experimental data and model the behavior of these liquid mixtures. shd.org.rsderpharmachemica.comdergipark.org.trresearchgate.net The deviations in properties like viscosity and excess Gibbs free energy of activation of viscous flow are analyzed to understand the molecular interactions, such as dipole-dipole interactions and van der Waals forces, present in the mixtures. shd.org.rsderpharmachemica.comdergipark.org.tr
For example, studies on binary mixtures of this compound with ketones have shown positive and negative values for excess parameters, which were explained based on the intermolecular interactions. shd.org.rs Similarly, investigations into mixtures of this compound with isomeric xylenes have utilized density and viscosity data to evaluate deviations in viscosity and excess Gibbs free energy, correlating them with the Redlich-Kister polynomial equation. derpharmachemica.com These modeling efforts help in predicting the behavior of this compound in different liquid environments.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions involving this compound. These studies provide valuable information for optimizing reaction conditions and developing new synthetic routes.
This compound is a versatile building block in organic synthesis and is involved in various reactions, including transesterification, Michael additions, and oxidation reactions. Kinetic studies have been conducted to determine the reaction rates and investigate the mechanisms of these transformations.
The kinetics of the methanolysis of this compound, catalyzed by methoxide, has been investigated using gas chromatography. acs.org This study determined that the transesterification reactions are first order with respect to both malonate and methoxide. acs.org The relative rates of the two transesterification steps were also determined, and activation energies and entropies were obtained from the temperature dependence of the reaction rates. acs.org
Kinetic studies of the transesterification of this compound with other alcohols, such as 3-methyl-1-butanol and benzyl (B1604629) alcohol, catalyzed by various materials, have also been reported. oup.comnih.govresearchgate.net These studies often utilize techniques like gas-liquid chromatography to monitor the reaction progress and determine the concentrations of reactants and products over time. oup.com The kinetics have been found to follow first-order dependencies on the malonates in some cases. oup.comnih.gov Activation energies for these transesterification reactions have been determined, falling within a specific range depending on the catalyst used. nih.govresearchgate.net
In Michael addition reactions, where this compound acts as a nucleophile, kinetic studies have been performed to elucidate the reaction mechanism and determine rate constants. For example, the kinetics of the Michael addition of this compound to ethyl cinnamate, catalyzed by sodium ethoxide, has been investigated using UV spectrophotometry. cdnsciencepub.com This study aimed to determine the rate constant and examine the proposed mechanism. cdnsciencepub.com Kinetic isotope effects and density functional theory calculations have also been used to explore the mechanism and identify the rate-determining step in the enantioselective Michael addition of this compound to nitrostyrene (B7858105) catalyzed by organocatalysts. nih.gov The kinetics of Michael additions catalyzed by Lewis acid-Brønsted base-Brønsted acid systems have also been studied, revealing the reaction order with respect to the reactants and catalyst. rsc.org
Kinetic investigations have also extended to the oxidation of this compound. For instance, the kinetics and mechanism of the oxidation of this compound by manganic pyrophosphate in an acetic acid-water solvent have been studied. niscpr.res.in This research determined the reaction order with respect to the oxidant and this compound, and investigated the effect of factors like acidity and solvent composition on the reaction rate. niscpr.res.in The dependence of the oxidation rate on this compound concentration was found to be consistent with Michaelis-Menten type kinetics, suggesting the formation of a complex before the rate-determining step. niscpr.res.in
Green Chemistry and Sustainable Production of Diethyl Malonate
Development of Environmentally Friendly Synthesis Methods
Environmentally friendly synthesis methods for diethyl malonate aim to reduce or eliminate the use of hazardous substances, minimize waste generation, and improve energy efficiency. Traditional production methods, such as the reaction of sodium chloroacetate (B1199739) with sodium cyanide followed by esterification, involve highly toxic reagents like sodium cyanide and generate significant salt waste wikipedia.orggoogle.com.
Alternative, greener approaches are being explored and developed. These often involve different starting materials, catalysts, and reaction conditions to achieve a more sustainable process. google.com For instance, the carbonylation of ethyl chloroacetate with carbon monoxide and ethanol (B145695) in the presence of a catalyst offers a pathway that avoids the use of cyanide. wikipedia.orggoogle.com
Efficient and Sustainable Production Processes
Developing efficient and sustainable production processes for this compound involves optimizing reaction conditions, utilizing highly active and selective catalysts, and integrating downstream processing for improved yields and reduced energy consumption. biomade.org
One approach focuses on continuous synthesis methods, which can offer better control, higher throughput, and potentially lower energy usage compared to batch processes. google.com The use of solid acid catalysts in esterification reactions has been shown to reduce the need for large amounts of water for washing and decrease the consumption of ethanol and this compound, leading to increased conversion rates and improved yield. google.com
Biomanufacturing is also emerging as a promising route for sustainable production of malonate esters, including this compound. Projects are underway to produce bio-based malonic acid from fermentation solutions, which is then converted into malonate esters. This process aims to be more efficient, cost-effective, and environmentally safer than current approaches. biomade.org
Reduction of Environmental Impact in Industrial Production
Reducing the environmental impact of industrial this compound production involves several strategies, including minimizing waste generation, avoiding the discharge of hazardous substances, and improving resource efficiency. isotope.com
One method to reduce environmental impact is the implementation of processes that achieve zero wastewater discharge by recycling process water. google.com This involves reusing water from steps like decompression and esterification treatment in earlier stages of the process, such as dissolving chloroacetic acid and preparing sodium carbonate solution. google.com Such methods can also lead to the reuse of valuable byproducts or unreacted starting materials, further reducing waste and raw material consumption. google.com
Another aspect is the selection of catalysts and reagents that are less toxic and easier to handle and dispose of. The use of solid acid catalysts, for example, can reduce the generation of acidic wastewater compared to traditional methods using strong mineral acids. google.com
Bio-Based Feedstocks and Renewable Resources
Utilizing bio-based feedstocks and renewable resources for the production of this compound is a key aspect of developing sustainable processes. specialchem.comtransparencymarketresearch.com Traditionally, this compound is produced from petrochemical-derived feedstocks. transparencymarketresearch.commdpi.com
A shift towards using renewable sources, such as plant-based materials and biomass, offers significant environmental benefits, including a lower carbon footprint and reduced toxicity of waste products. transparencymarketresearch.commdpi.com Bio-based malonic acid, derived from sources like sugar beet molasses, sugarcane bagasse, and wheat bran, is being explored as a sustainable precursor for malonate esters like this compound. transparencymarketresearch.com
Catalytic Conversion of Lignocellulosic Biomass to Malonate Derivatives
Research is being conducted on the catalytic conversion of lignocellulosic biomass into value-added chemicals, including malonate derivatives. While direct conversion of lignocellulosic biomass specifically to this compound is an active area of research, the focus often lies on producing platform chemicals like malonic acid or other intermediates that can subsequently be converted to this compound. researchgate.net
Enzymatic catalysis is also being investigated for the synthesis of malonate-based polymers from dimethyl malonate under environmentally friendly, solvent-less conditions, demonstrating the potential of biocatalysis in utilizing bio-derived precursors for downstream products. rsc.org Companies are successfully synthesizing malonate derivatives, such as methylene (B1212753) malonates, using bio-derived this compound, highlighting the feasibility of incorporating bio-based feedstocks into the production of valuable chemicals. greencarcongress.comacs.orgprnewswire.com
Solvent-Free or Low-Toxicity Solvent Reactions
Minimizing or eliminating the use of organic solvents, especially toxic or volatile ones, is a crucial principle of green chemistry. osti.gov In the synthesis of this compound and its derivatives, research is exploring solvent-free or low-toxicity solvent reaction conditions. oaji.netamazonaws.comtandfonline.comtandfonline.comrsc.org
Solvent-free conditions can simplify work-up procedures, reduce waste generation, and improve reaction efficiency. osti.govtandfonline.comtandfonline.com For example, Knoevenagel condensation reactions involving this compound have been successfully carried out under solvent-free conditions using basic ionic liquids as catalysts. oaji.net Similarly, Mannich-type reactions of this compound have been reported under solvent-free conditions catalyzed by lithium perchlorate, providing a simple and environmentally benign procedure. tandfonline.comtandfonline.com
When solvents are necessary, the use of low-toxicity alternatives is preferred. Dimethyl sulfoxide (B87167) (DMSO), for instance, has been identified as a solvent of low toxicity that can be used in reactions involving this compound, such as Knoevenagel condensations catalyzed by immobilized enzymes. amazonaws.com
Catalyst Reusability and Recycling
The development of reusable and recyclable catalysts is essential for sustainable chemical processes, as it reduces the need for fresh catalyst synthesis, minimizes waste, and lowers production costs. google.comgoogle.commarketresearchintellect.com
In reactions involving this compound, various types of catalysts are being investigated for their reusability. Ionic liquids, when used as catalysts in reactions like the Knoevenagel condensation, can often be easily recovered and reused several times without significant loss of catalytic activity. oaji.net Solid acid catalysts, such as 12-tungstophosphoric acid, have also demonstrated reusability in the preparation of this compound, contributing to reduced production costs and waste. google.com
Environmental Fate and Ecotoxicology of Diethyl Malonate
Environmental Persistence Studies
Environmental persistence studies evaluate how long a substance remains in the environment before being degraded or otherwise removed. Diethyl malonate has been subject to such investigations, particularly concerning its presence on surfaces and its biodegradability.
Two screening studies indicated that this compound is readily biodegradable. echemi.com For instance, a study using activated sludge in the Japanese MITI test showed 86% of theoretical BOD (Biochemical Oxygen Demand) in two weeks, suggesting that biodegradation is a significant environmental fate process in both soil and water. echemi.com this compound also hydrolyzes in water, with the rate being dependent on pH. echemi.com Hydrolysis is rapid under neutral and alkaline conditions but slow in acidic water. echemi.com At 25 °C, the hydrolysis half-life at pH 7 was reported as 137.5 hours. echemi.com At 50 °C, the half-life at pH 7 was 15.9 hours, and at pH 9, it was less than 2.4 hours. echemi.com At pH 4 and 50 °C, less than 10% hydrolysis occurred after 5 days. echemi.com The hydrolysis process initially yields the monoester, followed by further hydrolysis to malonic acid. echemi.com
The U.S. EPA assessed the environmental persistence of this compound using an experimental study following OECD Guideline 301A. epa.gov This study demonstrated that this compound degraded by 92% in 7 days and 98% in 28 days, indicating a low concern for persistence based on the benchmark of aerobic ready biodegradation within 28 days. epa.gov
Residence Times on Foliar and Soil Surfaces
Studies simulating chemical warfare agent deposition have investigated the residence times of this compound on dry soil and foliar surfaces. echemi.comntis.gov These studies revealed that this compound is rapidly lost from these surfaces primarily through volatilization processes. echemi.comntis.gov
On soil surfaces, observed half-lives were approximately 2 hours for a fast component and 5 to 16 hours for residual material. echemi.comntis.gov Foliar half-lives exhibited a wider range, from 1 to 242 hours. echemi.comntis.gov Volatilization and other depuration mechanisms can reduce surface contaminant levels on both soils and foliage to less than 1% of the initial dose within 96 hours. ntis.gov Another study reported half-times of DEM on soil and foliar surfaces as 1 to 3 hours and 5 to 242 hours, respectively, following aerosol exposure, noting that persistence was longer on foliar surfaces than on soils. osti.gov
The estimated Henry's Law constant for this compound suggests that volatilization from moist soil surfaces may also occur. echemi.com Based on estimation methods, volatilization half-lives for a model river and model lake are estimated to be 23 and 173 days, respectively. echemi.com
Here is a summary of reported residence times:
| Surface Type | Residence Time (Half-life) | Notes | Source |
| Soil | ~2 hours (fast component) | Primarily due to volatilization | echemi.comntis.gov |
| Soil | 5-16 hours (residual) | Volatilization and decomposition | echemi.comntis.gov |
| Soil | 1-3 hours | Following aerosol exposure | osti.gov |
| Foliar | 1-242 hours | Range observed in studies | echemi.comntis.gov |
| Foliar | 5-242 hours | Following aerosol exposure | osti.gov |
| Model River | 23 days (estimated) | Volatilization half-life | echemi.com |
| Model Lake | 173 days (estimated) | Volatilization half-life | echemi.com |
Ecotoxicological Assessments
Ecotoxicological assessments evaluate the potential harm of a substance to ecological receptors. This compound has been assessed for its toxicity to various organisms, including vegetation, soil microbes, aquatic organisms, and earthworms. The OECD SIAM (SIDS Initial Assessment Meeting) determined this compound to be of "low priority for further work" for the environment in April 2005. epa.gov The German Environment Agency designated it as "low hazard to waters" in August 2017. epa.gov
Phytotoxicity to Vegetation
Studies have investigated the phytotoxicity of this compound to vegetation. This compound was found not to be phytotoxic at foliar mass loading levels below 10 µg/cm². ntis.govosti.gov However, severe damage was observed at mass loading levels exceeding 17 µg/cm². ntis.gov Different plant species showed varying degrees of sensitivity, with tall fescue and sagebrush being more affected than short-needle pine, although mass loading levels differed between species. ntis.gov Regrowth studies on tall fescue indicated that the effects of this compound are residual, impacting growth rates only at higher mass loadings through the second harvest. ntis.gov
Impact on Soil Microbial Activity
The impact of this compound on soil microbial activity has been assessed through in vitro testing. Results indicated that concentrations below 500 µg/g dry soil generally did not negatively impact soil microbial activity. ntis.govosti.gov Short-term effects were more pronounced on soil dehydrogenase activity compared to soil phosphatase activity. ntis.gov No enzyme inhibition or enhancement was observed after 28 days of incubation. ntis.gov A microbial inhibition test also indicated that this compound is non-toxic to microbial populations found in sewage treatment plants. epa.govepa.gov
Aquatic Toxicity Studies (e.g., Vibrio fischeri bioassays)
Aquatic toxicity has been evaluated for this compound. The substance is classified as harmful to aquatic organisms. fishersci.com
Studies using the bioluminescent bacteria Vibrio fischeri have been conducted to assess the aquatic toxicity of compounds, including derivatives of this compound. d-nb.infox-mol.netresearchgate.netdntb.gov.ua While some studies focused on diazido derivatives of this compound and found varying levels of toxicity to Vibrio fischeri d-nb.info, the toxicity of this compound itself to Vibrio fischeri is also relevant. One source indicates that this compound contains a substance which is harmful to aquatic organisms. fishersci.com Another source provides an EC50 value for Pimephales promelas (Fathead Minnow) of 20900 µg/L (20.9 mg/L) in a flow-through freshwater test. nih.gov An LC50 for fathead minnow is reported as 10.8 mg/L over 96 hours. flinnsci.com
Earthworm Bioassays
Earthworm bioassays are used to assess the toxicity of substances to terrestrial invertebrates. Results from earthworm bioassays with this compound have been reported. Survival rates of earthworms were 86% at soil doses of 107 µg DEM/cm² and 66% at soil doses of 204 µg DEM/cm². ntis.gov At the higher dose level, activity or mobility was judged to be affected in over 50% of the individuals tested. ntis.gov Another study reported earthworm survival rates of 66% at soil doses of 204 µg DEM/cm² and 86% at soil doses of 331 µg MS/cm² (Methyl Salicylate), indicating the survival rate for DEM at 204 µg/cm² was 66%. osti.gov
Here is a summary of earthworm bioassay results:
| Soil Dose (µg DEM/cm²) | Earthworm Survival (%) | Notes | Source |
| 107 | 86 | Activity/mobility affected in > 50% at higher dose | ntis.gov |
| 204 | 66 | Activity/mobility affected in > 50% | ntis.govosti.gov |
Biodegradation Pathways
Two screening studies have indicated that this compound is readily biodegradable, suggesting that biodegradation is a significant process in its environmental fate. nih.govechemi.com The estimated biodegradation half-life for this compound is predicted to be less than 60 days via hydrolysis to malonic acid, which subsequently mineralizes to carbon dioxide.
Hydrolysis is expected to be an important environmental fate process for this compound, particularly in neutral and alkaline waters. nih.govechemi.com Studies have shown that this compound hydrolyzes readily in neutral and alkaline conditions, while it hydrolyzes slowly in acidic water. echemi.com
Data on hydrolysis half-lives demonstrate this pH dependency:
At pH 7 and 25 °C, the hydrolysis half-life is approximately 137.5 hours. nih.govechemi.com
At pH 9 and 50 °C, the hydrolysis half-life is less than 2.5 hours. nih.govechemi.com
At pH 4 and 50 °C, less than 10% hydrolysis was observed after 5 days. echemi.com
This suggests that as pH increases, the rate of hydrolysis of this compound also increases.
EPA predicted that this compound will degrade quickly in anaerobic environments based on BioWin46 models. epa.gov No degradation products of concern were identified from this anaerobic degradation prediction. epa.gov
The comparable production and use patterns of this compound and dimethyl malonate, along with their similar physicochemical properties, suggest that both esters are hydrolyzed in a two-step reaction to form malonic acid and the corresponding alcohol (ethanol or methanol). oecd.org Unspecific esterases in organisms are likely to catalyze this hydrolysis. oecd.org Malonic acid and the resulting alcohols are physiological substances that are metabolized through natural physiological pathways. oecd.org
Environmental Monitoring and Regulatory Classifications
Monitoring data indicate that the general population may be exposed to this compound through various pathways, including inhalation of volatile aromas from fruits, ingestion of food, and dermal contact with consumer products containing this compound. nih.gov this compound is reported to occur naturally in several fruits, such as pineapple, bilberry, Cape gooseberry, grapes, and strawberries. nih.govwikipedia.org It is also present in guava fruit, melon, and blackberry. nih.gov
Based on an estimated Koc value of 10, determined using a structure estimation method, this compound is expected to have very high mobility in soil. echemi.com This high soil mobility raises potential leaching risks. Conversely, the estimated Koc value suggests that this compound is not expected to adsorb significantly to suspended solids and sediment in water. echemi.com
Volatilization from water surfaces is anticipated based on the estimated Henry's Law constant. nih.govechemi.com Estimated volatilization half-lives are approximately 23 days for a model river and 173 days for a model lake. nih.gov
Regarding regulatory classifications, this compound is classified under the Globally Harmonized System (GHS). ilo.orgthegoodscentscompany.com According to UN GHS Criteria and other classifications, it is considered a combustible liquid. ilo.orgthegoodscentscompany.com It is also classified as causing serious eye irritation. ilo.orgthegoodscentscompany.comisotope.comlobachemie.comcdhfinechemical.comcarlroth.com Some classifications also indicate it is harmful to aquatic life. ilo.orgthegoodscentscompany.comisotope.com
The substance is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). fishersci.no An estimated bioconcentration factor (BCF) of 3 suggests a low potential for bioconcentration in aquatic organisms. nih.gov Similarly, an estimated bioaccumulation factor (BAF) value of 1.06 supports a low concern for bioaccumulation. epa.gov
This compound is listed on regulatory inventories such as the European Union's European Inventory of Existing Commercial Chemical Substances (EINECS). thegoodscentscompany.comapolloscientific.co.uk It is also included in the ECHA database. nih.goveuropa.euechemportal.org
The following table summarizes some environmental fate parameters for this compound:
| Parameter | Value | Source |
| Ready Biodegradability | Yes | nih.govechemi.com |
| Biodegradation Half-life (est.) | < 60 days (aerobic) | |
| Hydrolysis Half-life (pH 7, 25°C) | 137.5 hours | nih.govechemi.com |
| Hydrolysis Half-life (pH 9, 50°C) | < 2.5 hours | nih.govechemi.com |
| Koc (estimated) | 10 | echemi.com |
| Soil Mobility | Very high | echemi.com |
| Volatilization Half-life (river) | 23 days (estimated) | nih.gov |
| Volatilization Half-life (lake) | 173 days (estimated) | nih.gov |
| BCF (estimated) | 3 | nih.gov |
| BAF (estimated) | 1.06 | epa.gov |
| PBT/vPvB Status | Not considered PBT/vPvB | fishersci.no |
| Acute Aquatic Toxicity | Harmful to aquatic life (GHS classification) | ilo.orgthegoodscentscompany.comisotope.com |
Future Research Directions and Emerging Trends
Q & A
Q. How does diethyl malonate function in the Claisen condensation reaction, and what experimental parameters optimize its efficiency?
this compound serves as a β-ketoester precursor, donating its enolate ion for nucleophilic attack on carbonyl carbons. The reaction requires a strong base (e.g., sodium ethoxide) to deprotonate the α-hydrogen, forming the enolate. Key parameters include solvent polarity (e.g., ethanol or THF), temperature control (20–60°C), and stoichiometric ratios to minimize side reactions like self-condensation. Infrared spectroscopy (IR) is critical to confirm enolate formation and monitor reaction progress .
Q. What are the standard methods for synthesizing alkylated malonates using this compound, and how do reaction conditions influence product purity?
Alkylation involves deprotonating this compound with a base (e.g., NaH or LDA) followed by treatment with alkyl halides. Optimal conditions include anhydrous solvents (e.g., DMF or DMSO) and inert atmospheres to prevent hydrolysis. Post-reaction, acid hydrolysis and decarboxylation (via heating) yield substituted carboxylic acids. Purity is enhanced by column chromatography or distillation, with GC-MS or NMR verifying structural integrity .
Q. How do physical-chemical properties (e.g., vapor pressure, log Kow) inform handling and storage protocols for this compound?
this compound’s vapor pressure (1.3 hPa at 40°C) and low flash point (90°C) necessitate storage in flame-resistant containers at 2–30°C. Its high water solubility (log Kow = 0.9) and mobility in soil (log Koc = 1.7) require secondary containment to prevent groundwater contamination. Toxicity data (oral LD50 >15,720 mg/kg in rats) suggest moderate acute hazard, but dermal exposure should be minimized due to moderate absorption potential .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in copper-catalyzed α-arylation of this compound?
Copper(I) iodide with 2-picolinic acid facilitates oxidative addition of aryl iodides to form aryl-copper intermediates. The enolate of this compound undergoes transmetallation, followed by reductive elimination to yield α-aryl malonates. Steric and electronic effects of substituents on the aryl iodide dictate regioselectivity. For example, electron-withdrawing groups accelerate oxidative addition, while bulky substituents favor para-substituted products. Time-resolved EPR spectroscopy has been used to track radical intermediates .
Q. How do heterogeneous catalysts (e.g., La/Yb-Schiff base complexes) enhance asymmetric ring-opening reactions of meso-aziridines with this compound?
Bimetallic catalysts activate both the aziridine (via Lewis acid coordination) and this compound (through enolate stabilization). The La/Yb combination enables precise control over enantioselectivity (>99% ee) by modulating steric interactions at the transition state. Kinetic studies using Stern-Volmer analysis show rate constants correlate with catalyst loading (0.25–10 mol%) and solvent polarity (e.g., toluene vs. THF) .
Q. What environmental fate models predict the biodegradation and ecotoxicological impact of this compound?
EPI Suite models estimate ready biodegradability (t1/2 < 60 days) via hydrolysis to malonic acid, which mineralizes to CO2. However, its high soil mobility (log Koc = 1.7) raises leaching risks. Acute aquatic toxicity (EC50 >100 mg/L in algae) is low, but chronic effects require further study. Analog data (dimethyl malonate) suggest negligible bioaccumulation (BCF <10), supported by QSAR predictions .
Q. How do thermodynamic parameters (excess molar enthalpies) vary in binary mixtures of this compound with alcohols, and what do they reveal about molecular interactions?
Excess molar enthalpies (Hᴱ) for this compound + methanol/ethanol/propanol systems increase with alcohol chain length and temperature (288–328 K). Positive Hᴱ values indicate disruption of hydrogen-bonded alcohol networks. NRTL and UNIQUAC models fit experimental data, revealing entropy-driven mixing. Density functional theory (DFT) simulations suggest dipole-dipole interactions dominate in alcohol-rich regions .
Methodological Notes
- Stereochemical Analysis: Use chiral HPLC or circular dichroism (CD) to resolve enantiomers in asymmetric reactions .
- Environmental Monitoring: Employ GC-MS with selected ion monitoring (SIM) for trace detection in soil/water matrices .
- Catalytic Optimization: Design of experiments (DoE) with response surface methodology (RSM) can optimize catalyst loading and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
